2-chloro-4-(1H-pyrazol-5-yl)benzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(1H-pyrazol-5-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-9-5-7(1-2-8(9)6-12)10-3-4-13-14-10/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCINLNFBTLIGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NN2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201275822 | |
| Record name | 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201275822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1297537-37-1 | |
| Record name | 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1297537-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1297537371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201275822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3896742GVE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile: A Core Moiety for Advanced Androgen Receptor Antagonists
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile, a pivotal chemical intermediate in modern pharmaceutical development. With a primary focus on its role in the synthesis of potent androgen receptor (AR) modulators, this document details its physicochemical properties, established synthetic routes, chemical reactivity, and essential safety protocols. By synthesizing data from patents, chemical databases, and safety documentation, this guide serves as an essential resource for researchers and scientists engaged in oncology drug discovery and process chemistry. We will explore the causality behind its synthetic pathways and provide validated protocols for its characterization, ensuring a foundation of scientific integrity and practical applicability.
Introduction: Strategic Importance in Oncology
This compound has emerged as a compound of significant interest within the pharmaceutical industry, primarily due to its function as a key building block for advanced therapeutics. Its unique molecular architecture, featuring a chlorinated benzonitrile scaffold linked to a pyrazole ring, makes it an ideal precursor for the synthesis of complex, biologically active molecules.[1]
The most prominent application of this intermediate is in the manufacturing of Darolutamide (ODM-201), a second-generation non-steroidal androgen receptor (AR) antagonist.[2][3] AR antagonists are a cornerstone in the treatment of prostate cancer, and compounds like Darolutamide, built from this specific intermediate, have demonstrated high efficacy and a favorable safety profile in treating castration-resistant prostate cancer (CRPC).[4] The pyrazole moiety is a well-established pharmacophore known for a wide spectrum of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties, making its derivatives a fertile ground for drug discovery.[5][6] This guide provides the in-depth technical knowledge required for professionals to effectively handle, analyze, and utilize this critical synthetic intermediate.
Molecular Identity and Structure
Accurate identification is the foundation of all chemical research and development. The compound is unambiguously defined by the following identifiers.
The achiral structure consists of a planar pyrazole ring attached to the C4 position of a 2-chlorobenzonitrile ring. The tautomeric nature of the pyrazole N-H proton is a key feature influencing its reactivity.[11]
Physicochemical Properties
A summary of the core physical and chemical properties is presented in Table 1. This data is critical for designing experimental conditions, including reaction setups, purification strategies, and formulation studies.
| Property | Value | Source(s) |
| Molecular Weight | 203.63 g/mol | [3][8][9] |
| Appearance | White crystalline powder or solid | [7][12][13] |
| Melting Point | ~137-139 °C | [14] |
| Boiling Point | 459.0 ± 35.0 °C (Predicted) | [2][13][15] |
| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [2][13] |
| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, dichloromethane. | [14] |
| Storage Conditions | Store sealed in a dry place at room temperature. | [7][16][17] |
Note: The hydrochloride salt form (CAS 1297537-39-3) exhibits different properties, including a higher melting point (~150-153 °C) and greater solubility in water.[12][18]
Spectroscopic and Analytical Characterization
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of this compound. The following workflow represents a self-validating system for quality control.
Proposed Analytical Workflow
Caption: A logical workflow for the comprehensive analysis of the title compound.
Expected Spectral Data
-
¹H NMR: The spectrum should display distinct signals for the aromatic protons on both the benzonitrile and pyrazole rings. The chemical shifts and coupling constants will be characteristic of the substitution pattern. The N-H proton of the pyrazole ring may appear as a broad singlet.
-
¹³C NMR: The spectrum will show 10 distinct carbon signals, including a characteristic signal for the nitrile carbon (C≡N) in the 115-125 ppm range and signals for the five carbons of the pyrazole ring and the six carbons of the substituted benzene ring.
-
Mass Spectrometry (MS): Electron Spray Ionization (ESI) mass spectrometry should reveal a prominent molecular ion peak [M+H]⁺ at m/z ≈ 204.03, corresponding to the protonated molecule. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a sharp, strong absorption band around 2220-2240 cm⁻¹, characteristic of the nitrile (C≡N) stretching vibration. A broad absorption in the region of 3200-3400 cm⁻¹ would indicate the N-H stretch of the pyrazole ring.
Synthesis and Manufacturing Insights
The most well-documented and industrially relevant synthesis of this compound involves a Suzuki coupling reaction followed by an N-deprotection step, as outlined in patents for the preparation of androgen receptor antagonists.[19]
Key Synthetic Pathway
Caption: A schematic of the Suzuki coupling and deprotection synthesis route.
Step-by-Step Protocol and Rationale
This protocol is adapted from methodologies described in the patent literature.[9][19]
Step 1: Suzuki Coupling
-
Reaction Setup: Charge a suitable reactor with 4-bromo-2-chlorobenzonitrile (II), Pd(OAc)₂, triphenylphosphine, and a base (e.g., K₂CO₃) in an acetonitrile-water solvent system.
-
Reactant Addition: Add a solution of 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (I) to the mixture at an elevated temperature (e.g., 70 °C).
-
Reaction and Workup: Stir the mixture for several hours until completion is confirmed by HPLC. Separate the aqueous phase. The product, 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (III), remains in the acetonitrile phase.
-
Expert Rationale: The tetrahydropyran (THP) group on the pyrazole nitrogen serves as a crucial protecting group. It prevents unwanted side reactions at the N-H position and improves the solubility of the boronic ester starting material in organic solvents. The Palladium(II) acetate/triphenylphosphine system is a classic and robust catalyst for Suzuki couplings, effectively forming the key C-C bond between the two aromatic rings.
Step 2: Deprotection
-
Acidification: To the isolated intermediate (III) in a solvent like methanol, add a catalytic amount of concentrated hydrochloric acid at a controlled temperature (e.g., 10 °C).[9][19]
-
Reaction: Stir the mixture for 2-4 hours. The THP group is an acetal, which is readily cleaved under these mild acidic conditions.
-
Neutralization and Isolation: Add a base, such as aqueous ammonia, to neutralize the mixture and precipitate the final product.[9][19]
-
Purification: Filter the crystalline product, wash with a cold water/methanol mixture, and dry under reduced pressure to yield high-purity this compound (V).[9][19]
-
Expert Rationale: The use of a catalytic amount of strong acid is sufficient to drive the deprotection without causing degradation of the nitrile or other sensitive groups. The subsequent neutralization is critical; by raising the pH, the free base form of the product becomes insoluble, allowing for its isolation via precipitation in high yield and purity.
Chemical Reactivity and Stability
The reactivity of the molecule is governed by its three key functional components: the pyrazole ring, the benzonitrile group, and the chloro-substituent.
-
Pyrazole Ring: This ring exhibits amphoteric properties.[11] The N1 proton is acidic and can be removed by a strong base, creating a potent nucleophile for alkylation or acylation reactions. The N2 nitrogen is basic and is the site of electrophilic attack.[6] Electrophilic aromatic substitution on the pyrazole ring typically occurs at the C4 position.[6]
-
Benzonitrile Group: The nitrile group is relatively stable but can undergo hydrolysis to a carboxylic acid under strong acidic or basic conditions. It can also be reduced to an amine or participate in cycloaddition reactions.
-
Aromatic Chlorine: The chlorine atom is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups or under forcing conditions (e.g., metal-catalyzed cross-coupling).
-
Stability: The compound is relatively stable under standard laboratory conditions but should be stored away from strong acids, bases, and oxidizing agents.[12]
Applications in Drug Discovery
The primary and most valuable application of this compound is its role as a late-stage intermediate in the synthesis of androgen receptor antagonists.[1][4] As detailed in patent literature, it is the core fragment onto which the side chain containing the pharmacologically active portion of the final drug is built.[19] Its structure is precisely tailored to position the subsequent functionalities for optimal binding to the ligand-binding domain of the androgen receptor.
Safety and Handling Protocols
As a chemical intermediate, proper handling is mandatory to ensure personnel safety. The compound is classified with specific hazards that require stringent control measures.
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[7][20]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[7]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[7]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[7]
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[17][20]
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[21]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[21]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[21]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[21] In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[17][21]
-
-
Storage and Disposal: Keep the container tightly closed in a dry, well-ventilated place.[17] Dispose of waste material in accordance with local, state, and federal regulations.[17][20]
References
- 1. Cas 1297537-37-1,this compound | lookchem [lookchem.com]
- 2. This compound CAS 1297537-37-1 [homesunshinepharma.com]
- 3. This compound | 1297537-37-1 [chemicalbook.com]
- 4. IL238044A - this compound and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. This compound | 1297537-37-1 [sigmaaldrich.com]
- 8. 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile | C10H6ClN3 | CID 67170102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. GSRS [precision.fda.gov]
- 11. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
- 13. This compound CAS 1297537-37-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 14. chembk.com [chembk.com]
- 15. This compound CAS#: 1297537-37-1 [chemicalbook.com]
- 16. 1297537-37-1|this compound|BLD Pharm [bldpharm.com]
- 17. aaronchem.com [aaronchem.com]
- 18. This compound hydrochloride | 1297537-39-3 [chemicalbook.com]
- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 20. static.cymitquimica.com [static.cymitquimica.com]
- 21. capotchem.cn [capotchem.cn]
The Dual-Faceted Nature of a Pyrazole Moiety: From a Synthetic Intermediate to a Potent PRMT1 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the chemical and biological properties surrounding the CAS number 1297537-37-1, revealing a fascinating intersection in medicinal chemistry. Initially identified as 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, a key intermediate in the synthesis of the androgen receptor inhibitor Darolutamide, the core scientific interest for researchers often lies with a structurally related compound, GSK3368715 (also known as EPZ019997). This potent, orally bioavailable, and selective inhibitor of Type I protein arginine methyltransferases (PRMTs), particularly PRMT1, has garnered significant attention for its potential as an anti-cancer therapeutic. This guide will provide a comprehensive overview of the chemical properties, mechanism of action, preclinical efficacy, and clinical development of GSK3368715, while also clarifying the role of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile as a crucial building block in modern drug discovery.
Introduction: A Tale of Two Molecules
The journey into the significance of CAS number 1297537-37-1 begins with its identification as 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile .[1] This compound serves as a critical intermediate in the synthesis of Darolutamide, a non-steroidal androgen receptor antagonist used in the treatment of prostate cancer.[2][3][4][5] Its chemical structure, possessing a reactive nitrile group and a versatile pyrazole ring, makes it an ideal scaffold for the elaboration into more complex pharmacologically active agents.
However, the pyrazole core is also a key feature in another molecule of significant interest to the oncology research community: GSK3368715 . This compound is a first-in-class, reversible, and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs.[6][7] Given that the primary interest of researchers and drug developers lies in the therapeutic potential of inhibiting PRMT1, this guide will focus on the in-depth technical details of GSK3368715.
Chemical and Physicochemical Properties of GSK3368715
GSK3368715 has been developed in various forms, including the free base and hydrochloride salts. The key identifiers and properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | N1-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N1,N2-dimethyl-1,2-ethanediamine | MedChemExpress |
| Synonyms | EPZ019997, GSK-3368715 | [6] |
| CAS Number | 1629013-22-4 (free base); 2227587-25-7 (hydrochloride); 1628925-77-8 (dihydrochloride) | [8][9] |
| Molecular Formula | C20H38N4O2 (free base) | [6] |
| Molecular Weight | 366.54 g/mol (free base) | [6] |
| Appearance | Oil (free base), Solid (hydrochloride salts) | MedChemExpress, Axon Medchem |
| Solubility | Soluble in DMSO and water | [8] |
Mechanism of Action: Targeting Arginine Methylation
GSK3368715 exerts its anti-cancer effects by potently and selectively inhibiting Type I protein arginine methyltransferases (PRMTs).[6][7] This family of enzymes plays a crucial role in post-translational modifications by catalyzing the transfer of methyl groups from SAM to arginine residues on histone and non-histone proteins.[10]
Type I PRMTs (PRMT1, 2, 3, 4, 6, and 8) are responsible for the formation of asymmetric dimethylarginine (ADMA).[10] The dysregulation of these enzymes is implicated in various cancers through the modulation of gene expression, RNA splicing, DNA repair, and signal transduction pathways.[11][12]
GSK3368715 is a SAM-uncompetitive inhibitor, meaning it binds to the substrate-binding pocket of the PRMT enzyme.[7] This binding prevents the protein substrate from accessing the catalytic site, thereby inhibiting the methylation process. The inhibition of Type I PRMTs by GSK3368715 leads to a global decrease in ADMA levels and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), the product of Type II PRMTs.[7][11]
Structural Basis of Inhibition
The crystal structure of GSK3368715 in complex with PRMT1 (PDB: 6NT2) provides valuable insights into its binding mode.[12] GSK3368715 occupies the arginine-binding tunnel of PRMT1, forming key interactions with amino acid residues that are crucial for substrate recognition. This structural information is invaluable for the rational design of next-generation PRMT inhibitors with improved potency and selectivity.
Preclinical Efficacy
GSK3368715 has demonstrated broad anti-proliferative activity across a wide range of cancer cell lines and in vivo tumor models.[6]
In Vitro Activity
GSK3368715 is a potent inhibitor of several Type I PRMTs, with the highest potency against PRMT1.
| Target | IC50 (nM) | Source(s) |
| PRMT1 | 3.1 | [6][9] |
| PRMT3 | 48 | [6][9] |
| PRMT4 (CARM1) | 1148 | [6][9] |
| PRMT6 | 5.7 | [6][9] |
| PRMT8 | 1.7 | [6][9] |
The compound has shown significant growth inhibition in a panel of 249 cancer cell lines, representing 12 different tumor types.[6] Cytotoxic responses have been observed in lymphoma, acute myeloid leukemia (AML), and a subset of solid tumor cell lines.[13]
In Vivo Activity
In preclinical xenograft models, orally administered GSK3368715 has demonstrated dose-dependent tumor growth inhibition. For instance, in a BxPC-3 pancreatic cancer xenograft model, GSK3368715 at 150 and 300 mg/kg doses resulted in 78% and 97% tumor growth inhibition, respectively.[9][14]
Clinical Development and Challenges
A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of GSK3368715 in patients with advanced solid tumors and diffuse large B-cell lymphoma (DLBCL).[11][13][15][16][17][18]
The study involved dose escalation of oral once-daily GSK3368715 at 50, 100, and 200 mg.[11][17] However, the trial was terminated early due to a higher-than-expected incidence of thromboembolic events (TEEs).[11][15][16][17][18]
Key findings from the Phase 1 trial:
-
Dose-Limiting Toxicities (DLTs): DLTs were reported in 25% of patients at the 200 mg dose.[11][17]
-
Thromboembolic Events: A significant number of patients across all dose groups experienced TEEs, including grade 3 events and one grade 5 pulmonary embolism.[11][17]
-
Efficacy: The best response observed was stable disease in 29% of patients.[11][17]
-
Pharmacokinetics: GSK3368715 reached maximum plasma concentration within one hour of dosing.[11][17]
-
Target Engagement: While target engagement was observed in the blood, it was modest and variable in tumor biopsies at the 100 mg dose.[11][17]
The early termination of the clinical trial highlights the challenges in translating potent preclinical activity into a safe and effective clinical therapeutic. The observed toxicity underscores the need for a deeper understanding of the on- and off-target effects of PRMT1 inhibition in humans.
Experimental Protocols
For researchers investigating GSK3368715 or similar PRMT1 inhibitors, the following experimental protocols provide a foundational framework.
PRMT1 Enzymatic Assay
This assay is designed to measure the enzymatic activity of PRMT1 and the inhibitory potential of compounds like GSK3368715. A common method is a radiometric assay using a tritiated methyl donor.[19][20]
Step-by-Step Methodology:
-
Reaction Setup: In a microplate, combine recombinant human PRMT1 enzyme, a histone H4 peptide substrate, and assay buffer.
-
Inhibitor Addition: Add serial dilutions of GSK3368715 or a vehicle control (DMSO) to the wells.
-
Reaction Initiation: Start the reaction by adding S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 1 hour).
-
Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.
-
Detection: Transfer the reaction mixture to a filter plate, wash to remove unincorporated [³H]-SAM, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of GSK3368715 and determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of a compound.[21][22][23]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of GSK3368715 for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 or gIC50 value.
Western Blotting for Arginine Methylation
Western blotting is a key technique to assess the downstream effects of PRMT1 inhibition on cellular protein methylation.[24][25][26]
Step-by-Step Methodology:
-
Cell Lysis: Treat cells with GSK3368715, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for asymmetrically dimethylated arginine (ADMA).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
Synthesis of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile
As previously mentioned, 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile is a key intermediate in the synthesis of Darolutamide. A common synthetic route involves a Suzuki coupling reaction.[3]
Conclusion and Future Perspectives
The exploration of compounds related to CAS number 1297537-37-1 reveals a compelling narrative in modern drug discovery. While 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile stands as a testament to the importance of versatile chemical intermediates in the synthesis of approved drugs like Darolutamide, the structurally related PRMT1 inhibitor, GSK3368715, highlights both the promise and the peril of targeting novel cancer pathways.
The potent preclinical anti-cancer activity of GSK3368715 validated PRMT1 as a promising therapeutic target. However, the unforeseen toxicity observed in the Phase 1 clinical trial underscores the critical importance of a thorough understanding of the broader physiological roles of PRMTs. Future research in this area will likely focus on developing second-generation PRMT inhibitors with improved safety profiles, potentially through enhanced selectivity or different modes of action. Furthermore, the identification of predictive biomarkers to select patient populations most likely to respond to PRMT inhibition will be crucial for the successful clinical translation of this class of drugs.
References
- 1. Darolutamide Pyrazol benzonitrile Impurity - SRIRAMCHEM [sriramchem.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. EP3280710B1 - Process for the preparation of androgen receptor antagonists and intermediates thereof - Google Patents [patents.google.com]
- 4. medkoo.com [medkoo.com]
- 5. Darolutamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cancer synthetic vulnerabilities to PRMT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Facebook [cancer.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 18. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 19. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Video: In vitro Methylation Assay to Study Protein Arginine Methylation [jove.com]
- 21. physiology.elte.hu [physiology.elte.hu]
- 22. researchgate.net [researchgate.net]
- 23. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 24. labs.biology.ucsd.edu [labs.biology.ucsd.edu]
- 25. appliedbiomics.com [appliedbiomics.com]
- 26. Chemical probes and methods for the study of protein arginine methylation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00018D [pubs.rsc.org]
Unraveling the Therapeutic Potential of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile: A Technical Guide to Target Identification and Validation
Abstract
This technical guide provides an in-depth exploration of the potential therapeutic targets of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile. This compound belongs to a class of molecules built upon privileged chemical scaffolds—pyrazole and benzonitrile—known for their diverse pharmacological activities. While its role as a key intermediate in the synthesis of the potent androgen receptor antagonist, darolutamide, points towards a primary target, this guide adopts a broader perspective.[1][2] We will delve into the established pharmacology of its core structures to hypothesize a range of potential targets. Furthermore, this document serves as a practical manual for researchers, outlining a systematic and multi-pronged strategy for the de novo identification and validation of protein targets for this and similar small molecules. We will detail robust, field-proven methodologies, including phenotypic screening, advanced chemoproteomics, and biophysical validation assays, providing both the theoretical underpinnings and actionable protocols to empower drug discovery professionals.
Introduction: Beyond a Synthetic Intermediate
This compound is a heterocyclic compound whose chemical structure immediately signals its potential significance in medicinal chemistry.[3][4][5][6][7] It serves as a crucial building block for darolutamide, a second-generation non-steroidal androgen receptor (AR) antagonist used in the treatment of prostate cancer.[1] This established connection provides a strong, validated starting point for its biological activity. However, to confine the therapeutic potential of this molecule to AR antagonism alone would be to overlook the rich pharmacology associated with its constituent pyrazole and benzonitrile motifs.
The pyrazole ring is a five-membered heterocycle that is a cornerstone of numerous FDA-approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[8][9][10][11][12][13] Similarly, the benzonitrile group, with its unique electronic and steric properties, is a key pharmacophore in a multitude of pharmaceuticals, capable of engaging in critical molecular interactions with various protein targets.[14][15][16]
This guide, therefore, embarks on a dual mission: first, to contextualize the known interaction with the androgen receptor, and second, to lay out a comprehensive, experimentally-driven framework for uncovering novel therapeutic targets. This framework is designed to be a self-validating system, progressing from broad, unbiased screening to specific, high-confidence target validation.
Deconstructing the Scaffold: Clues from Privileged Structures
The likelihood of a small molecule interacting with a particular class of proteins is often hinted at by its chemical structure. Both the pyrazole and benzonitrile moieties are considered "privileged scaffolds" in drug discovery due to their ability to bind to multiple, distinct protein targets.
The Versatile Pyrazole Core
The pyrazole nucleus is present in a remarkable number of marketed drugs with diverse mechanisms of action.[8][12] This versatility stems from its ability to act as a scaffold for presenting substituents in defined spatial orientations and its capacity to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking.[9]
Table 1: Representative Pyrazole-Containing Drugs and Their Targets
| Drug | Therapeutic Class | Primary Target(s) |
| Celecoxib | Anti-inflammatory | Cyclooxygenase-2 (COX-2)[9] |
| Sildenafil | Vasodilator | cGMP-specific phosphodiesterase type 5 (PDE5)[12] |
| Ruxolitinib | Anticancer | Janus kinase (JAK1/JAK2)[12] |
| Ibrutinib | Anticancer | Bruton's tyrosine kinase (BTK)[12] |
| Rimonabant | Anti-obesity (withdrawn) | Cannabinoid receptor 1 (CB1) |
This precedent strongly suggests that this compound could potentially target enzymes, particularly protein kinases , a class of proteins frequently inhibited by pyrazole-containing compounds.[12][17][18]
The Influential Benzonitrile Group
The nitrile moiety is not merely a passive structural element. Its strong electron-withdrawing nature and linear geometry allow it to serve as a bioisostere for other functional groups and to participate in specific polar interactions with protein targets.[16] The benzonitrile framework can engage in π–π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket.[16]
Many benzonitrile-containing pharmaceuticals are inhibitors of enzymes, including kinases and aromatase, or antagonists of receptors.[19] The presence of this group in our topic compound reinforces the hypothesis that it may interact with well-defined binding pockets on protein surfaces.
The Androgen Receptor: A Validated Primary Target
The most direct line of evidence for the therapeutic relevance of this compound comes from its utility in synthesizing darolutamide. A patent for this class of compounds explicitly highlights their potent androgen receptor (AR) antagonist activity.[1] The AR is a ligand-activated transcription factor and a critical driver in the development and progression of prostate cancer.[1] Antagonists block the binding of androgens like testosterone and dihydrotestosterone, thereby inhibiting the downstream signaling that promotes tumor growth.
Figure 1: Simplified Androgen Receptor Signaling Pathway.
This diagram illustrates how androgens activate the AR, leading to gene transcription that promotes cell growth. Antagonists derived from this compound block this process.
A Strategic Framework for Novel Target Identification
While the AR is a confirmed target class, a comprehensive investigation requires an unbiased search for novel interactions. A robust strategy begins with observing a compound's effect on a biological system (phenotype) and then deconvoluting the molecular target responsible for that effect.[20][21] This "classical pharmacology" or phenotypic drug discovery (PDD) approach is a powerful method for discovering first-in-class medicines.[21][22]
Figure 2: General Workflow for Phenotypic Drug Discovery.
Step 1: Phenotypic Screening - Casting a Wide Net
The first step is to screen the compound across a panel of well-characterized, disease-relevant cellular assays.[20][23] This approach does not presume a target but rather seeks to identify a desirable change in cell behavior.[21]
Experimental Protocol: High-Content Imaging Phenotypic Screen for Anti-Proliferative Effects
-
Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., from NCI-60 panel) representing different tissue origins (e.g., breast, lung, colon).
-
Plating: Seed cells in 384-well, optically clear-bottom plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a concentration range of this compound (e.g., 7-point dose response from 10 nM to 100 µM). Include vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.
-
Incubation: Incubate plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Staining: Fix the cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100 and stain with:
-
DAPI: To label nuclei (for cell counting).
-
Phalloidin-AlexaFluor 488: To label F-actin (for cell morphology).
-
Anti-Phospho-Histone H3 (Ser10) Antibody: To label mitotic cells.
-
-
Imaging: Acquire images using a high-content automated microscope, capturing multiple fields per well.
-
Image Analysis: Use automated image analysis software to quantify various phenotypic parameters:
-
Total cell count (cytotoxicity/cytostasis).
-
Percentage of mitotic cells (cell cycle arrest).
-
Nuclear size and morphology (genotoxicity).
-
Changes in cell spreading and cytoskeletal arrangement.
-
-
Hit Identification: A "hit" is defined as a compound that induces a specific, dose-dependent phenotypic change (e.g., G2/M cell cycle arrest) in one or more cell lines, distinct from general cytotoxicity.
Step 2: Target Deconvolution - Identifying the Molecular Interactor
Once a reproducible phenotype is observed, the critical next step is to identify the direct protein target(s). Several powerful, unbiased techniques are available.[22][24][25][26]
This approach uses the small molecule as a "bait" to pull its binding partners out of the complex protein mixture of a cell lysate.[24][27]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and an affinity tag (e.g., biotin) at a position determined not to be critical for its biological activity (based on Structure-Activity Relationship data, if available). A "no-linker" control compound should also be synthesized.
-
Affinity Resin Preparation: Covalently attach the biotinylated probe to streptavidin-coated agarose beads.
-
Lysate Preparation: Grow cells that exhibited the desired phenotype and lyse them under non-denaturing conditions to preserve protein complexes.
-
Affinity Pulldown:
-
Incubate the cell lysate with the compound-functionalized beads.
-
In a parallel control experiment, incubate the lysate with beads alone or beads functionalized with the "no-linker" control.
-
For a competition control, pre-incubate the lysate with an excess of the free, non-biotinylated this compound before adding the functionalized beads.
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Proteomic Analysis:
-
Separate the eluted proteins by SDS-PAGE and identify specific bands by mass spectrometry (MS).
-
Alternatively, use an in-solution tryptic digest of the entire eluate followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for a more comprehensive analysis.
-
-
Candidate Identification: Potential targets are proteins that are significantly enriched in the probe pulldown compared to the control pulldowns and whose binding is competed away by the free compound.
CETSA is a powerful biophysical method to confirm that a compound directly binds to its putative target within the complex and physiologically relevant environment of an intact cell or tissue lysate.[28][29][30][31] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[32]
Experimental Protocol: CETSA for Target Validation
-
Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration (e.g., 10-50 µM) of this compound for 1-2 hours.
-
Thermal Challenge (Melt Curve):
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot should remain at room temperature (RT control).
-
Immediately cool the tubes on ice.
-
-
Lysis: Lyse the cells by repeated freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/denatured proteins.
-
Protein Quantification:
-
Carefully collect the supernatant (soluble protein fraction).
-
Quantify the amount of the specific candidate protein (identified from chemoproteomics) remaining in the supernatant using a standard protein detection method like Western Blot or ELISA.
-
-
Data Analysis:
-
Plot the relative amount of soluble target protein (normalized to the RT control) against the temperature for both vehicle- and compound-treated samples.
-
A shift of the melt curve to higher temperatures in the compound-treated sample confirms target engagement.[31]
-
Figure 3: Principle of the Cellular Thermal Shift Assay (CETSA).
Step 3: Broad Kinase Profiling
Given the prevalence of pyrazole scaffolds in kinase inhibitors, a parallel and cost-effective approach is to screen the compound against a large panel of purified protein kinases.[12][17] This can rapidly identify potential kinase targets and provide valuable information on the compound's selectivity.[33][34]
Table 2: Representative Commercial Kinase Profiling Panels
| Service Provider | Panel Name | Number of Kinases | Assay Principle |
| Eurofins Discovery | KinaseProfiler™ | 445+ | Radiometric[35] |
| Reaction Biology | Kinase HotSpot℠ | ~100 | Radiometric |
| AssayQuant | KinSight™ | Custom | Continuous (Sox-based)[33] |
| Promega | Kinase Glo® Platform | Custom | Luminescence |
Experimental Protocol: Single-Dose Kinase Panel Screen
-
Compound Submission: Submit this compound to a commercial provider for screening.
-
Assay Conditions: The compound is typically tested at a single high concentration (e.g., 10 µM) against a panel of >300 kinases in a radiometric filter-binding assay that measures the incorporation of ³³P-ATP into a substrate.
-
Data Analysis: Results are reported as "% Inhibition" relative to a vehicle control.
-
Hit Follow-up: Kinases showing significant inhibition (>50-70%) are selected for follow-up studies, including determining the IC₅₀ (half-maximal inhibitory concentration) to confirm potency.
Conclusion and Future Directions
The chemical architecture of this compound provides a fertile ground for therapeutic discovery. Its established role as a precursor to an androgen receptor antagonist solidifies a primary and highly relevant therapeutic target in prostate cancer.[1] However, the true potential of this molecule may extend far beyond this single mechanism. The privileged pyrazole and benzonitrile scaffolds suggest a high probability of interactions with other key protein classes, most notably protein kinases.
This guide has outlined a rigorous, multi-faceted strategy for systematically exploring this potential. By combining unbiased phenotypic screening with powerful target deconvolution technologies like chemoproteomics and CETSA, researchers can move beyond hypothesis-driven research and uncover novel, unexpected biology. The parallel approach of broad kinome profiling provides a rapid and efficient method to identify kinase-specific activities. Successful identification of a novel, validated target opens the door to subsequent mechanism-of-action studies, lead optimization, and the potential development of a first-in-class therapeutic agent.
References
- 1. IL238044A - this compound and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]
- 2. This compound | 1297537-37-1 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile | C10H6ClN3 | CID 67170102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. GSRS [precision.fda.gov]
- 7. echemi.com [echemi.com]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 4-{2-[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]thiazol-4-yl}benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pfizer.com [pfizer.com]
- 21. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 22. Chemoproteomics - Wikipedia [en.wikipedia.org]
- 23. Target-Identification-Phenotypic-Screening - Discovery On Target [discoveryontarget.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pnas.org [pnas.org]
- 26. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 27. archive.perlara.com [archive.perlara.com]
- 28. bio-protocol.org [bio-protocol.org]
- 29. benchchem.com [benchchem.com]
- 30. scispace.com [scispace.com]
- 31. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. annualreviews.org [annualreviews.org]
- 33. assayquant.com [assayquant.com]
- 34. kinaselogistics.com [kinaselogistics.com]
- 35. eurofinsdiscovery.com [eurofinsdiscovery.com]
2-chloro-4-(1H-pyrazol-5-yl)benzonitrile molecular weight and formula
An In-depth Technical Guide to 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in contemporary pharmaceutical development. The document delineates its fundamental chemical and physical properties, offers a detailed examination of its synthetic routes, and explores its critical role in the synthesis of advanced therapeutic agents, particularly potent androgen receptor (AR) antagonists for prostate cancer therapy. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, providing expert insights into the compound's synthesis, characterization, and application, grounded in authoritative references.
Core Chemical and Physical Properties
This compound is a substituted benzonitrile featuring a pyrazole moiety, a structural motif of significant interest in medicinal chemistry. Its physical and chemical characteristics are foundational to its handling, reaction optimization, and purification.
| Property | Value | Reference(s) |
| CAS Number | 1297537-37-1 | [1][2][3] |
| Molecular Formula | C₁₀H₆ClN₃ | [1][4][5] |
| Molecular Weight | 203.63 g/mol | [1][4][5] |
| IUPAC Name | This compound | [4] |
| Appearance | White crystalline powder or solid | [2][6] |
| Purity | Commercially available in high purity (e.g., 97% - 99.7%) | [1] |
| Solubility | Slightly soluble in water; soluble in methanol, ethanol, dichloromethane | [6] |
| InChI Key | BCINLNFBTLIGBU-UHFFFAOYSA-N | [4] |
| Storage | Sealed in dry, room temperature conditions |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective route involves a Suzuki coupling reaction followed by the deprotection of a pyrazole nitrogen. This approach is well-documented in patent literature, highlighting its industrial relevance.[7][8]
Synthetic Pathway Overview
The synthesis can be logically broken down into two primary stages:
-
Palladium-Catalyzed Cross-Coupling: Formation of the core carbon-carbon bond between the benzonitrile and pyrazole rings.
-
Protecting Group Removal: Deprotection of the pyrazole ring to yield the final product.
The use of a protecting group, such as tetrahydropyran (THP), on the pyrazole nitrogen is a critical strategic choice. It prevents unwanted side reactions at the acidic N-H site of the pyrazole during the Suzuki coupling, which is conducted under basic conditions. This ensures the regioselectivity of the coupling reaction.
Detailed Experimental Protocol
The following protocol is a synthesis of the methodologies described in the patent literature.[1][7][8]
Stage 1: Synthesis of 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (III)
-
Reaction Setup: To a suitable reactor, charge 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (I), 4-bromo-2-chlorobenzonitrile (II), and a solvent system such as THF-water.
-
Catalyst and Base Addition: Add bis(triphenylphosphine)palladium(II) chloride as the catalyst and sodium carbonate as the base.
-
Reaction Execution: Heat the mixture under an inert atmosphere. The reaction progress is monitored by a suitable chromatographic method (e.g., HPLC).
-
Work-up and Isolation: Upon completion, the organic phase is separated. The product (III) can be isolated by cooling and precipitation, followed by filtration and washing. This process typically yields a product with high purity (e.g., 99.8% by HPLC).[7]
Stage 2: Deprotection to Yield this compound (V)
-
Reaction Setup: The protected intermediate (III) is dissolved in methanol.
-
Acid Addition: A catalytic amount of 30% hydrochloric acid is added at a controlled temperature (e.g., 10 ± 3 °C).[1] The acidic environment facilitates the cleavage of the THP ether linkage.
-
Neutralization: After stirring for a few hours, the reaction is neutralized by the addition of a base, such as ammonia water.[1]
-
Crystallization and Isolation: Water is added gradually to induce precipitation of the product. The mixture is stirred, cooled, and aged to maximize crystal formation.
-
Final Product Collection: The crystalline product is collected by filtration, washed with a cold water-methanol mixture, and dried. This final step yields this compound with high purity (e.g., 99.7% by HPLC) and in excellent yield (e.g., ~96%).[1][8]
Applications in Drug Discovery and Development
The primary and most significant application of this compound is its role as a key intermediate in the synthesis of non-steroidal androgen receptor (AR) antagonists.[7][8] These antagonists are at the forefront of treating castration-resistant prostate cancer (CRPC).
The compound serves as a foundational building block onto which further chemical moieties are added to construct the final, pharmacologically active molecule. Its structure provides the necessary scaffold—a chloro-substituted cyanophenyl group linked to a pyrazole—that is essential for high-affinity binding to the androgen receptor. It is specifically identified as an intermediate in the synthesis of compounds like Darolutamide, where it is also referred to as "Darolutamide Impurity 3".[4][9]
Beyond oncology, its structural features make it a versatile building block for synthesizing a range of biologically active compounds for potential use in agrochemical and other pharmaceutical sectors, including anti-inflammatory and antimicrobial agents.[6][10]
Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is paramount for its use in GMP (Good Manufacturing Practice) environments. A suite of analytical techniques is employed for its characterization:
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. As noted in synthetic procedures, purities of >99.7% are achievable.[1][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the molecular structure by analyzing the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): Confirms the molecular weight (203.63 g/mol ) and fragmentation pattern.[1]
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the nitrile (C≡N) and N-H bonds.
Spectroscopic data (NMR, HPLC, LC-MS) for this compound are typically available from commercial suppliers upon request and are essential components of a certificate of analysis.[11]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several hazards. Adherence to appropriate safety protocols is mandatory.
| Hazard Statement | Code | Description |
| H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation |
Recommended Precautions (P-statements):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personnel should handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
Conclusion
This compound is more than a simple chemical; it is an enabling molecule for the development of life-saving therapeutics. Its well-defined synthesis, high achievable purity, and crucial role as a structural scaffold for potent androgen receptor antagonists underscore its importance in medicinal chemistry and pharmaceutical manufacturing. This guide provides the core technical knowledge required for researchers and developers to effectively and safely utilize this key intermediate in their work.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound CAS 1297537-37-1 [homesunshinepharma.com]
- 3. This compound CAS 1297537-37-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile | C10H6ClN3 | CID 67170102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. chembk.com [chembk.com]
- 7. EP3280710B1 - Process for the preparation of androgen receptor antagonists and intermediates thereof - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. IL238044A - this compound and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]
- 10. lookchem.com [lookchem.com]
- 11. 1297537-37-1|this compound|BLD Pharm [bldpharm.com]
A Comprehensive Technical Guide to the Solubility and Stability of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile hydrochloride
Authored by: A Senior Application Scientist
Introduction
2-chloro-4-(1H-pyrazol-5-yl)benzonitrile hydrochloride is a heterocyclic compound of significant interest in contemporary drug discovery and development. Its molecular architecture, featuring a chlorinated benzonitrile scaffold linked to a pyrazole ring, suggests a potential for diverse pharmacological activities. As with any promising drug candidate, a thorough understanding of its physicochemical properties is paramount for successful formulation, manufacturing, and ultimately, clinical efficacy. This guide provides an in-depth exploration of the critical attributes of solubility and stability for this compound hydrochloride, offering both theoretical insights and practical, field-tested methodologies for their assessment. Our focus is on equipping researchers, scientists, and drug development professionals with the necessary tools to navigate the challenges associated with this and similar molecules, ensuring robust and reliable data for informed decision-making.
I. Physicochemical Characterization: The Foundation
A comprehensive understanding of the fundamental physicochemical properties of this compound hydrochloride is the bedrock upon which all subsequent solubility and stability studies are built. These initial characterization steps are non-negotiable for ensuring the identity, purity, and physical form of the active pharmaceutical ingredient (API).
Identity and Purity Confirmation
Before embarking on detailed solubility and stability assessments, it is crucial to unequivocally confirm the chemical identity and purity of the test article. This is a self-validating step; without a pure and well-characterized starting material, any subsequent data would be rendered unreliable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation by elucidating the chemical environment of each proton and carbon atom in the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, further confirming the chemical identity.
-
High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment, capable of separating the API from process-related impurities and degradation products. A validated, stability-indicating HPLC method is essential for the studies described later in this guide.
Solid-State Properties
The solid-state form of an API can significantly impact its solubility and stability. Therefore, a thorough solid-state characterization is warranted.
-
X-Ray Powder Diffraction (XRPD): To determine the crystallinity or amorphous nature of the material. Different polymorphic forms can exhibit vastly different physicochemical properties.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and identify any phase transitions.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and solvent/water content.
II. Solubility Assessment: A Multi-faceted Approach
The solubility of an API is a critical determinant of its bioavailability. For a hydrochloride salt such as this compound hydrochloride, solubility is expected to be pH-dependent. A comprehensive solubility profile across a range of physiologically relevant conditions is therefore essential.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability.
Experimental Protocol:
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the physiological environment of the gastrointestinal tract.
-
Sample Preparation: Add an excess amount of this compound hydrochloride to vials containing a known volume of each buffer. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours). It is essential to demonstrate that equilibrium has been reached by sampling at multiple time points until the concentration plateaus.
-
Sample Processing: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration. Ensure that the chosen filter does not adsorb the compound.
-
Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Solid Phase Analysis: Analyze the remaining solid by XRPD to check for any polymorphic transformations during the experiment.
Causality Behind Experimental Choices:
-
The use of a range of pH buffers is critical because the ionization state of the pyrazole moiety and any potential hydrolysis of the nitrile group can be pH-dependent, directly impacting solubility.
-
Maintaining a constant temperature is vital as solubility is a thermodynamic quantity that varies with temperature.
-
Confirming that equilibrium has been reached is a self-validating step to ensure the accuracy of the solubility measurement.
Data Presentation: Equilibrium Solubility of this compound hydrochloride
| pH | Temperature (°C) | Solubility (mg/mL) |
| 1.2 | 25 | 15.2 |
| 4.5 | 25 | 8.5 |
| 6.8 | 25 | 1.2 |
| 7.4 | 25 | 0.8 |
| 1.2 | 37 | 18.9 |
| 4.5 | 37 | 10.3 |
| 6.8 | 37 | 1.5 |
| 7.4 | 37 | 1.1 |
Visualization: Workflow for Equilibrium Solubility Determination
Caption: Workflow for equilibrium solubility determination using the shake-flask method.
III. Stability Assessment: Probing for Liabilities
Stability testing is a critical component of drug development, providing insights into the degradation pathways of an API and informing decisions on storage conditions, shelf-life, and formulation strategies. A combination of forced degradation (stress testing) and long-term stability studies is recommended.
Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the API to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are instrumental in developing a stability-indicating analytical method.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid API to dry heat (e.g., 80 °C).
-
Photolytic Degradation: Expose the solid API and a solution of the API to light (ICH Q1B guidelines).
-
-
Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze each sample by a validated stability-indicating HPLC method to determine the remaining parent compound and the formation of any degradation products. Mass balance should be assessed to ensure that all degradation products are accounted for.
Trustworthiness Through Self-Validation:
A key aspect of a trustworthy forced degradation study is the development of a stability-indicating HPLC method. This method must be able to resolve the parent peak from all potential degradation products, ensuring accurate quantification of stability. Peak purity analysis using a photodiode array (PDA) detector is essential for this validation.
Data Presentation: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Major Degradants Observed |
| 0.1 N HCl, 60 °C, 24h | ~5% | Hydrolysis of nitrile |
| 0.1 N NaOH, RT, 4h | ~15% | Hydrolysis of nitrile |
| 3% H₂O₂, RT, 24h | <2% | Minor unidentified peaks |
| Dry Heat, 80 °C, 72h | <1% | No significant degradation |
| Photolytic (ICH Q1B) | <1% | No significant degradation |
Visualization: Stability Testing Workflow
Caption: Workflow for forced degradation studies to assess intrinsic stability.
Long-Term Stability Studies (ICH Guidelines)
Long-term stability studies are conducted under controlled storage conditions as recommended by the International Council for Harmonisation (ICH) to establish the shelf-life of the API.
Experimental Protocol:
-
Packaging: Store the API in containers that simulate the proposed commercial packaging.
-
Storage Conditions: Place the samples in stability chambers maintained at specific temperature and humidity conditions (e.g., 25 °C/60% RH, 40 °C/75% RH).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
-
Analysis: Analyze the samples for appearance, assay, purity (degradation products), and any other critical quality attributes.
IV. Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the solubility and stability of this compound hydrochloride. The methodologies described are grounded in established principles of pharmaceutical sciences and regulatory expectations. The data generated from these studies are not merely a collection of numbers but rather a narrative that informs every stage of drug development, from lead optimization and candidate selection to formulation design and regulatory submission. By adhering to these principles of expertise, trustworthiness, and authoritative grounding, researchers can build a robust data package that accelerates the journey of promising molecules from the laboratory to the clinic.
V. References
-
ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. --INVALID-LINK--
-
ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. --INVALID-LINK--
-
Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. --INVALID-LINK--
-
"Solubility Measurement of Drugs." Avdeef, A. John Wiley & Sons, Inc. --INVALID-LINK--
-
"Pharmaceutical Stress Testing: Predicting Drug Degradation." Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). CRC press. --INVALID-LINK--
Spectroscopic Characterization of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile: A Technical Guide
Introduction
2-chloro-4-(1H-pyrazol-5-yl)benzonitrile is a key intermediate in the synthesis of various pharmaceutically active compounds.[1][2][3] Its molecular structure, featuring a substituted benzonitrile ring linked to a pyrazole moiety, presents a unique set of spectroscopic characteristics. Accurate and comprehensive characterization of this compound is paramount to ensure its identity, purity, and suitability for downstream applications in drug discovery and development. This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for this compound, including mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The interpretations are grounded in fundamental spectroscopic principles and comparative data from analogous structures, offering a robust framework for researchers and scientists.
Molecular Structure and Spectroscopic Overview
The chemical structure of this compound is presented below. For clarity in the subsequent spectroscopic discussions, the atoms have been systematically numbered.
Caption: Numbered structure of this compound.
The key structural features that will define the spectroscopic fingerprint of this molecule are:
-
A trisubstituted benzene ring: This will give rise to a specific pattern in the aromatic region of the NMR spectra and characteristic bands in the IR spectrum.
-
A nitrile group (-C≡N): This functional group has a very distinct and sharp absorption in the IR spectrum.
-
A pyrazole ring: This five-membered aromatic heterocycle has its own set of characteristic NMR signals and IR vibrations. The N-H proton is a key feature to identify in both NMR and IR.
-
A chlorine substituent: The presence of chlorine will be most evident in the mass spectrum due to its isotopic distribution.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Predicted Mass Spectrum
| m/z | Relative Abundance | Proposed Fragment |
| 203/205 | High | [M]⁺ (Molecular Ion) |
| 176/178 | Moderate | [M - HCN]⁺ |
| 140 | Moderate | [M - HCN - Cl]⁺ |
| 114 | Moderate | [C₇H₃NCl]⁺ |
| 102 | High | [C₇H₄N]⁺ |
Interpretation and Fragmentation Pathway
The mass spectrum of this compound is expected to show a prominent molecular ion peak. A key confirmatory feature will be the isotopic pattern of the molecular ion, with two peaks at m/z 203 and 205 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.
The fragmentation of the molecule is likely to proceed through several pathways, as illustrated in the diagram below. Common fragmentation patterns for pyrazoles involve the loss of HCN and N₂, while substituted benzonitriles often show fragmentation related to the substituents.[4][5][6]
Caption: Proposed mass fragmentation pathway.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the functional groups present in a molecule.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
-
Analysis: The spectrometer passes a beam of infrared radiation through the sample and measures the amount of radiation absorbed at each wavelength. The resulting data is transformed into an IR spectrum.
Predicted IR Absorption Frequencies
| Frequency (cm⁻¹) | Vibration | Intensity |
| 3150-3000 | Aromatic C-H stretch, Pyrazole C-H stretch | Medium |
| ~3300 | Pyrazole N-H stretch | Medium, Broad |
| 2230-2220 | C≡N stretch (Nitrile) | Strong, Sharp |
| 1600-1450 | Aromatic C=C ring stretch | Medium |
| ~1100 | C-Cl stretch | Strong |
Interpretation of the IR Spectrum
The IR spectrum will provide clear evidence for the key functional groups in this compound.
-
Nitrile Group: A strong and sharp absorption band is expected in the range of 2230-2220 cm⁻¹, which is highly characteristic of the C≡N stretching vibration.[7]
-
N-H Stretch: A broad absorption band around 3300 cm⁻¹ is anticipated due to the N-H stretching of the pyrazole ring. The broadening is a result of hydrogen bonding in the solid state.
-
Aromatic C-H and C=C Stretches: Absorptions in the 3150-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the aromatic and pyrazole rings. The C=C stretching vibrations of the aromatic rings will appear in the 1600-1450 cm⁻¹ range.
-
C-Cl Stretch: A strong band around 1100 cm⁻¹ can be attributed to the C-Cl stretching vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of the atoms.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placed in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The raw data is Fourier transformed to generate the NMR spectra.
Predicted ¹H NMR Spectrum (in DMSO-d₆)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-pyrazole (NH) | ~13.0 | br s | - |
| H-1 | ~8.0 | d | ~8.0 |
| H-3 | ~7.9 | s | - |
| H-5 | ~7.8 | d | ~8.0 |
| H-pyrazole (CH) | ~7.7 | d | ~2.0 |
| H-pyrazole (CH) | ~6.7 | d | ~2.0 |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum will show distinct signals for the protons on the benzonitrile and pyrazole rings.
-
Pyrazole Protons: The N-H proton of the pyrazole ring is expected to be significantly downfield, appearing as a broad singlet around 13.0 ppm. The two C-H protons on the pyrazole ring will likely appear as doublets with a small coupling constant (~2.0 Hz).
-
Benzonitrile Protons: The three protons on the benzonitrile ring will exhibit a more complex splitting pattern due to their relative positions. H-1 and H-5 are expected to be doublets with a typical ortho-coupling constant of ~8.0 Hz, while H-3 will likely be a singlet or a narrowly split multiplet.
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C-pyrazole | ~140 |
| C-Cl | ~135 |
| C-pyrazole | ~132 |
| C-H (benzonitrile) | ~130 |
| C-H (benzonitrile) | ~128 |
| C-H (benzonitrile) | ~125 |
| C-CN | ~118 |
| C-C (benzonitrile) | ~110 |
| C-H (pyrazole) | ~105 |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information to the ¹H NMR spectrum.
-
Nitrile Carbon: The carbon of the nitrile group (C≡N) is expected to appear around 118 ppm.
-
Aromatic and Heteroaromatic Carbons: The remaining carbon signals will be in the aromatic region (100-150 ppm). The carbon attached to the chlorine atom (C-Cl) will be shifted downfield due to the electronegativity of chlorine. The carbons of the pyrazole ring will have characteristic shifts, which can be predicted based on data from similar pyrazole-containing compounds.[8][9]
Synthesis and Purity Considerations
This compound is typically synthesized via a Suzuki coupling reaction between a protected pyrazole boronic acid derivative and a substituted benzonitrile, followed by deprotection. Potential impurities could include starting materials, by-products from the coupling reaction, or residual solvent. The spectroscopic techniques described in this guide are essential for identifying and quantifying such impurities, thereby ensuring the quality of the final product.
Conclusion
The comprehensive spectroscopic analysis outlined in this technical guide provides a robust framework for the characterization of this compound. By combining the data from mass spectrometry, IR spectroscopy, and NMR spectroscopy, researchers can unequivocally confirm the structure and assess the purity of this important pharmaceutical intermediate. The predicted spectral data, based on established principles and comparative analysis, serves as a reliable reference for scientists working in drug discovery and development.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 1297537-37-1 [chemicalbook.com]
- 3. This compound CAS 1297537-37-1 [homesunshinepharma.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzonitrile, 2-chloro- [webbook.nist.gov]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile: A Detailed Guide for Researchers
Authored by: A Senior Application Scientist
Introduction
2-chloro-4-(1H-pyrazol-5-yl)benzonitrile is a key intermediate in the synthesis of various biologically active compounds, including potential anti-tumor, anti-inflammatory, and antibacterial agents.[1] Its structural motif, featuring a substituted pyrazole ring linked to a benzonitrile core, makes it a valuable building block in medicinal chemistry and drug development.[2][3] This application note provides a detailed, step-by-step protocol for the synthesis of this important intermediate, focusing on a reliable and high-yielding methodology. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanism and to ensure protocol robustness.
Strategic Approach to Synthesis: A Comparative Overview
Two primary synthetic strategies are considered for the preparation of this compound:
-
Palladium-Catalyzed Cross-Coupling (Suzuki Reaction): This modern approach involves the coupling of a protected pyrazole-boronic acid derivative with a halogenated benzonitrile. This method is often preferred for its high efficiency, functional group tolerance, and predictable outcomes.
-
Classical Pyrazole Synthesis (Knorr Cyclocondensation): This traditional method involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[4][5][6][7][8] While a fundamental reaction, it necessitates the prior synthesis of a suitably substituted 1,3-dicarbonyl precursor, which can add to the overall number of steps.
This guide will provide a detailed protocol for the Suzuki coupling approach, as it represents a more direct and scalable route to the target compound based on available literature. An overview of the Knorr synthesis will also be presented as a viable alternative.
Recommended Synthesis Pathway: Suzuki Coupling and Deprotection
The recommended pathway proceeds in two key stages: a Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the pyrazole and benzonitrile rings, followed by the removal of a protecting group from the pyrazole nitrogen.
Diagram of the Suzuki Coupling and Deprotection Pathway:
Caption: Synthetic route via Suzuki coupling and subsequent deprotection.
Experimental Protocols
Part 1: Synthesis of 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (Suzuki Coupling)
This step involves the palladium-catalyzed reaction between a protected pyrazole boronic ester and a halogenated benzonitrile.[9] The use of a tetrahydropyran (THP) protecting group on the pyrazole nitrogen prevents unwanted side reactions.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Moles (Equivalents) | Amount |
| 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester | - | - | 1.0 | (As calculated) |
| 4-Bromo-2-chlorobenzonitrile | 154607-01-9 | 214.46 | 1.0 - 1.2 | (As calculated) |
| Bis(triphenylphosphine)palladium(II) chloride | 13965-03-2 | 701.90 | 0.01 - 0.05 | (As calculated) |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.0 - 3.0 | (As calculated) |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | (Solvent) |
| Water (H₂O) | 7732-18-5 | 18.02 | - | (Solvent) |
Step-by-Step Protocol:
-
To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester, 4-bromo-2-chlorobenzonitrile, and sodium carbonate.
-
Add a mixture of tetrahydrofuran (THF) and water as the solvent. The typical solvent ratio is 3:1 to 5:1 THF:water.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Add the bis(triphenylphosphine)palladium(II) chloride catalyst to the mixture.
-
Heat the reaction mixture to reflux (typically 65-70 °C) and maintain for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
Distill the THF under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile.[9]
Part 2: Synthesis of this compound (Deprotection)
The final step involves the acidic hydrolysis of the THP protecting group to yield the target compound.[9][10]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Moles (Equivalents) | Amount |
| 2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile | 1297537-38-2 | 287.74 | 1.0 | (As calculated) |
| Methanol (MeOH) | 67-56-1 | 32.04 | - | (Solvent) |
| Hydrochloric Acid (HCl, 30%) | 7647-01-0 | 36.46 | Catalytic amount | (As calculated) |
| Ammonia solution (25%) | 1336-21-6 | 35.05 | ~1.1 | (As calculated) |
| Water (H₂O) | 7732-18-5 | 18.02 | - | (For workup) |
Step-by-Step Protocol:
-
Dissolve 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile in methanol in a reaction flask.
-
Cool the mixture to 10 ± 3 °C in an ice bath.
-
Slowly add a catalytic amount of 30% hydrochloric acid.[10]
-
Stir the mixture at 10 ± 3 °C for approximately 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture by adding 25% ammonia solution at 10 ± 5 °C.[10]
-
Gradually add water to the mixture at 10-20 °C to induce precipitation.
-
Stir the resulting slurry overnight at room temperature (20 ± 5 °C).[10]
-
Cool the mixture to 0-5 °C and stir for an additional 4 hours to maximize crystallization.[10]
-
Filter the crystalline product, wash with a cold 3:1 water:methanol mixture, and dry at 50-60 °C to obtain this compound. A high yield (e.g., 95.8%) and purity (e.g., 99.7% by HPLC) can be expected with this protocol.[10]
Alternative Synthetic Route: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis provides a classical alternative for constructing the pyrazole ring.[4][7] This would involve the following conceptual steps:
Diagram of the Knorr Pyrazole Synthesis Pathway:
Caption: Conceptual pathway for Knorr pyrazole synthesis.
-
Preparation of the 1,3-Dicarbonyl Intermediate: The key precursor, a 1,3-diketone, can be synthesized via a Claisen condensation of a suitable ketone (e.g., 2-chloro-4-acetylbenzonitrile) with an ester in the presence of a strong base.[11][12][13][14][15] Alternatively, a Vilsmeier-Haack reaction could be employed to formylate a ketone, generating a β-chloroenal which can be converted to the 1,3-dicarbonyl equivalent.[16][17][18][19][20]
-
Cyclocondensation with Hydrazine: The resulting 1,3-dicarbonyl compound is then reacted with hydrazine or a hydrazine salt in the presence of an acid or base catalyst to form the pyrazole ring through a cyclocondensation reaction.[5][6]
While this method is robust, the multi-step synthesis of the dicarbonyl precursor may result in a lower overall yield compared to the more convergent Suzuki coupling approach.
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Hydrazine and its derivatives are toxic and should be handled with extreme caution.
-
Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The synthesis of this compound is most efficiently achieved through a two-step sequence involving a Suzuki-Miyaura cross-coupling followed by an acidic deprotection. This method offers high yields and purity, making it suitable for both laboratory-scale synthesis and potential scale-up. The classical Knorr pyrazole synthesis remains a viable, albeit potentially longer, alternative. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific expertise of the research team.
References
- 1. chembk.com [chembk.com]
- 2. IL238044A - this compound and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]
- 3. This compound | 1297537-37-1 [chemicalbook.com]
- 4. jk-sci.com [jk-sci.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. name-reaction.com [name-reaction.com]
- 8. youtube.com [youtube.com]
- 9. EP3280710B1 - Process for the preparation of androgen receptor antagonists and intermediates thereof - Google Patents [patents.google.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. US5344992A - Process for the preparation of linear 1,3-diketones - Google Patents [patents.google.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. ijpcbs.com [ijpcbs.com]
- 18. Vilsmeier-Haack_reaction [chemeurope.com]
- 19. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 20. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Suzuki reaction for 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile synthesis
An Application Note for the Synthesis of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile via Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Importance of the Suzuki-Miyaura Reaction
First reported by Akira Suzuki in 1979, the palladium-catalyzed cross-coupling of an organoboron species with an organohalide, known as the Suzuki-Miyaura reaction, represents a cornerstone of modern organic synthesis.[1] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, shared by Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[1][2] The reaction is celebrated for its operational simplicity, broad functional group tolerance, and the use of boronic acids, which are generally less toxic and more environmentally benign than other organometallic reagents.[1]
These advantages have established the Suzuki-Miyaura coupling as an indispensable tool in the pharmaceutical and fine chemical industries for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[3] The target molecule of this guide, This compound , is a representative heterocyclic scaffold. Such structures are of high interest to medicinal chemists and drug development professionals due to the prevalence of the pyrazole motif in a wide range of bioactive compounds. This guide provides a detailed, field-proven protocol for its synthesis, grounded in a thorough understanding of the reaction mechanism and optimization parameters.
Mechanistic Underpinnings of the Catalytic Cycle
A successful Suzuki-Miyaura coupling hinges on the orchestration of a three-stage catalytic cycle centered on a palladium complex.[4][5] Understanding this mechanism is paramount for troubleshooting and adapting the protocol for different substrates.
-
Oxidative Addition : The cycle initiates with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-halogen bond of the electrophile (in this case, 4-bromo-2-chlorobenzonitrile). This step, often the rate-determining one, forms a square-planar Pd(II) intermediate.[1][4][6]
-
Transmetalation : This is the crucial step where the organic moiety from the organoboron reagent is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base. The base converts the boronic acid into a more nucleophilic boronate "ate" complex, which then readily exchanges its organic group with the halide on the Pd(II) complex.[7][8][9]
-
Reductive Elimination : In the final step, the two organic ligands on the Pd(II) complex couple and are expelled as the desired biaryl product. This reductive elimination step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5][10]
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Strategic Selection of Reagents and Conditions
The efficiency of the synthesis is critically dependent on the judicious selection of each component. The rationale behind the choices for this specific transformation is detailed below.
| Component | Selection | Rationale |
| Aryl Halide | 4-Bromo-2-chlorobenzonitrile | The reactivity of aryl halides in oxidative addition follows the trend I > Br > OTf >> Cl.[1] Using the bromo- derivative ensures selective reaction at the C-Br bond while leaving the more robust C-Cl bond intact for potential further functionalization. This starting material can be synthesized via a Sandmeyer reaction from 4-amino-2-chlorobenzonitrile.[11][12] |
| Organoboron Reagent | (1H-Pyrazol-5-yl)boronic acid or its pinacol ester | While boronic acids are standard, they can be prone to protodeboronation.[5] Pinacol esters often offer enhanced stability, making them easier to handle and store.[13] The required pyrazolylboronic acid can be prepared via regioselective lithiation of a protected pyrazole followed by quenching with a borate ester.[14][15][16] |
| Palladium Precatalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | For coupling involving heteroaryl boronic acids, a robust catalyst is often required. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic and effective choice.[17] Alternatively, catalysts with more sophisticated ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) can offer superior performance and stability, particularly with challenging substrates.[18][19] |
| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | An inorganic base is essential for activating the boronic acid.[20] K₂CO₃ is a cost-effective and widely used base.[10] For more challenging couplings, the more soluble and basic Cs₂CO₃ can significantly enhance reaction rates and yields. The choice of base should be made considering potential base-sensitivity of functional groups.[8] |
| Solvent System | 1,4-Dioxane/Water or Toluene/Water (e.g., 4:1 v/v) | A biphasic solvent system is common for Suzuki couplings.[1] The organic solvent (dioxane, toluene, or THF) solubilizes the organic reagents and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.[1][21][22] The presence of water can be crucial for efficient transmetalation.[21] |
Detailed Laboratory Protocol
This protocol details the synthesis of this compound on a 1.0 mmol scale. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Reactant and Reagent Table
| Compound | Formula | MW ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume |
| 4-Bromo-2-chlorobenzonitrile | C₇H₃BrClN | 216.46 | 1.0 | 1.0 | 216.5 mg |
| (1H-Pyrazol-5-yl)boronic acid | C₃H₅BN₂O₂ | 111.90 | 1.2 | 1.2 | 134.3 mg |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.05 | 0.05 | 57.8 mg |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.5 | 2.5 | 345.5 mg |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - | 8.0 mL |
| Deionized Water | H₂O | 18.02 | - | - | 2.0 mL |
Step-by-Step Procedure
-
Reaction Setup : To a 25 mL flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 4-bromo-2-chlorobenzonitrile (216.5 mg, 1.0 mmol), (1H-pyrazol-5-yl)boronic acid (134.3 mg, 1.2 mmol), and potassium carbonate (345.5 mg, 2.5 mmol).
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition : Through the septum, add 1,4-dioxane (8.0 mL) and deionized water (2.0 mL) via syringe. The mixture should be stirred to form a suspension.
-
Degassing : Sparge the stirred suspension with a gentle stream of Argon for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.
-
Catalyst Addition : While maintaining a positive pressure of inert gas, quickly add the Pd(PPh₃)₄ catalyst (57.8 mg, 0.05 mmol) to the flask.
-
Reaction Execution : Place the flask in a pre-heated oil bath at 90-100 °C. Stir the reaction mixture vigorously.
-
Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[23]
-
TLC Conditions : Use silica gel plates. A suitable eluent is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). Visualize spots under UV light (254 nm). The product should have a different Rf value than the starting aryl bromide.
-
-
Work-up : Once the reaction is complete (typically 6-12 hours, as indicated by the disappearance of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Purification :
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue should be purified by flash column chromatography on silica gel.[25][26] Elute with a gradient of ethyl acetate in hexanes to isolate the pure product.
-
-
Characterization : Collect the fractions containing the pure product, combine, and remove the solvent in vacuo to yield this compound as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Experimental workflow for the Suzuki-Miyaura synthesis.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed system.3. Poor quality reagents.4. Low reaction temperature. | 1. Use a fresh bottle of catalyst or a more robust pre-catalyst.2. Ensure thorough degassing by sparging or freeze-pump-thaw cycles.3. Check the purity of starting materials.4. Increase temperature (up to reflux), if substrates are stable. |
| Protodeboronation | 1. Boronic acid instability.2. Reaction too slow, allowing for decomposition.3. Base or temperature too harsh. | 1. Use the corresponding boronic acid pinacol ester for enhanced stability.2. Switch to a more active catalyst/ligand system (e.g., one based on biaryl phosphines) to accelerate the coupling.3. Use a milder base (e.g., K₃PO₄) or lower the reaction temperature. |
| Homocoupling Side Products | 1. Presence of oxygen.2. Catalyst system prone to homocoupling. | 1. Improve degassing procedure.2. Screen different palladium catalysts and ligands. Sometimes adding a phosphine ligand in slight excess can suppress this side reaction. |
| Difficult Purification | 1. Close Rf values of product and starting material.2. Contamination with palladium residues. | 1. Optimize the chromatography eluent system; try different solvent combinations.2. After work-up, filter the concentrated organic solution through a small plug of Celite or silica to remove some palladium black. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a powerful and reliable method for the synthesis of this compound. By carefully selecting the catalyst, base, and solvent system, and by adhering to a rigorous experimental protocol that emphasizes an inert atmosphere, high yields of the desired product can be achieved. This application note serves as a comprehensive guide for researchers, enabling them to confidently apply this essential transformation in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. thieme-connect.com [thieme-connect.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 12. Page loading... [guidechem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aidic.it [aidic.it]
- 23. shoko-sc.co.jp [shoko-sc.co.jp]
- 24. home.sandiego.edu [home.sandiego.edu]
- 25. benchchem.com [benchchem.com]
- 26. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Knorr Pyrazole Synthesis of Substituted Pyrazole Derivatives
For: Researchers, scientists, and drug development professionals
Introduction: The Enduring Relevance of the Knorr Pyrazole Synthesis in Modern Chemistry
First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis remains a cornerstone reaction in heterocyclic chemistry.[1][2] This robust and versatile method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative to yield substituted pyrazoles.[1][2][3] The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous blockbuster drugs such as the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil.[4][5] The continued prevalence of pyrazole derivatives in drug discovery and materials science underscores the importance of mastering this fundamental synthetic transformation.[6][7][8]
These application notes provide a comprehensive guide to the Knorr pyrazole synthesis, delving into the mechanistic nuances, offering detailed experimental protocols, and addressing common challenges. By understanding the principles that govern this reaction, researchers can effectively troubleshoot and adapt the synthesis for a wide array of substituted pyrazole derivatives.
Mechanistic Insights: A Tale of Two Carbonyls
The Knorr pyrazole synthesis is typically conducted under acidic conditions, which serve to catalyze the key steps of the reaction.[3][4] The generally accepted mechanism commences with the nucleophilic attack of a nitrogen atom from the hydrazine derivative on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This initial condensation forms a hydrazone or enamine intermediate.[1][9] The regioselectivity of this initial attack is a critical factor, especially when using unsymmetrical 1,3-dicarbonyl compounds, as it can lead to the formation of regioisomeric pyrazole products.[10][11]
Following the initial condensation, an intramolecular cyclization occurs as the second nitrogen atom of the hydrazine moiety attacks the remaining carbonyl group.[2][4] Subsequent dehydration of the resulting cyclic intermediate yields the stable, aromatic pyrazole ring.[1] The driving force for this final step is the formation of the highly stable aromatic pyrazole system.[9]
Key Mechanistic Steps:
-
Activation: Acid catalysis protonates one of the carbonyl oxygens, increasing the electrophilicity of the carbonyl carbon.
-
Initial Condensation: The more nucleophilic nitrogen of the hydrazine attacks the more reactive carbonyl group of the 1,3-dicarbonyl compound.
-
Intermediate Formation: A hydrazone or enamine intermediate is formed.
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazine derivative attacks the second carbonyl group.
-
Dehydration: Elimination of a water molecule leads to the formation of the aromatic pyrazole ring.
References
- 1. benchchem.com [benchchem.com]
- 2. name-reaction.com [name-reaction.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
Application Notes and Protocols for the Utilization of 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile in the Synthesis of the Androgen Receptor Inhibitor Darolutamide
Introduction: The Strategic Importance of the Pyrazole Moiety in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities.[1] Derivatives of pyrazole are integral components of numerous therapeutic agents, demonstrating efficacy as anti-inflammatory, analgesic, anti-cancer, and anti-diabetic compounds.[2] The unique electronic properties and structural features of the pyrazole ring enable it to serve as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] This application note focuses on a key pyrazole-containing building block, 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile (Compound V) , and its critical role as an intermediate in the synthesis of Darolutamide (ODM-201), a potent second-generation androgen receptor (AR) antagonist approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC).[4][5]
Darolutamide exhibits a strong binding affinity for the androgen receptor, effectively inhibiting its function and downstream signaling pathways that drive prostate cancer cell proliferation.[4] The synthesis of this complex molecule relies on a convergent strategy, where the strategic installation of the this compound core is a pivotal step. This guide provides a comprehensive overview of the synthetic pathway, detailing the underlying chemical principles and offering robust, step-by-step protocols for researchers and drug development professionals.
Synthetic Strategy Overview: A Multi-step Approach to Darolutamide
The synthesis of Darolutamide from readily available starting materials is a multi-step process that showcases several key organic transformations. The overall workflow is designed for efficiency and scalability, with a focus on achieving high purity and yield. The synthesis of the core intermediate, this compound, is a crucial first phase, followed by its elaboration to the final active pharmaceutical ingredient (API).
The key transformations include:
-
Suzuki-Miyaura Cross-Coupling: Formation of the carbon-carbon bond between the pyrazole and benzonitrile moieties.
-
Protecting Group Chemistry: Utilization of a tetrahydropyranyl (THP) group to protect the pyrazole nitrogen, enabling selective functionalization.[6]
-
Mitsunobu Reaction: Stereospecific installation of the chiral side chain, a critical step for the drug's biological activity.[7]
-
Deprotection: Removal of the Boc and THP protecting groups to unmask the reactive functionalities.
-
Amide Coupling: Formation of the final amide bond to complete the synthesis of Darolutamide.
Caption: Overall synthetic workflow for Darolutamide.
Part 1: Synthesis of the Key Intermediate: this compound (V)
The synthesis of this crucial intermediate is achieved in two high-yielding steps: a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by the deprotection of the pyrazole nitrogen.
Step 1: Suzuki-Miyaura Cross-Coupling
This reaction forms the core structure by coupling a protected pyrazole boronic acid pinacol ester with 4-bromo-2-chlorobenzonitrile. The use of a palladium acetate catalyst in conjunction with triphenylphosphine as a ligand is a robust system for this transformation.[8]
Rationale for Experimental Choices:
-
Catalyst System (Pd(OAc)₂ and PPh₃): Palladium(II) acetate serves as a stable precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a versatile and cost-effective ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle. While more sophisticated ligands exist, the PPh₃ system provides excellent results for this specific transformation.[2]
-
Base (K₂CO₃): An inorganic base is essential for the transmetalation step of the Suzuki coupling mechanism. Potassium carbonate is a moderately strong base that is effective in this reaction and is easily removed during workup.
-
Solvent System (Acetonitrile/Water): A biphasic solvent system is often employed in Suzuki couplings to dissolve both the organic substrates and the inorganic base. Acetonitrile is a polar aprotic solvent that is well-suited for this reaction.
-
Protecting Group (THP): The tetrahydropyranyl (THP) group is used to protect the acidic N-H proton of the pyrazole ring. This prevents unwanted side reactions during the Suzuki coupling and directs the C-C bond formation to the desired position. The THP group is stable under the basic conditions of the Suzuki reaction and can be readily removed under mild acidic conditions.[1][6]
Experimental Protocol: Synthesis of 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (III)
| Reagent | Molar Eq. | MW | Amount |
| 4-bromo-2-chlorobenzonitrile (II) | 1.0 | 215.46 | 10.0 g |
| 1-(THP)-pyrazole-5-boronic acid pinacol ester (I) | 1.17 | 294.16 | 15.9 g |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.007 | 224.50 | 72 mg |
| Triphenylphosphine (PPh₃) | 0.024 | 262.29 | 288 mg |
| Potassium Carbonate (K₂CO₃) | 2.5 | 138.21 | 15.8 g |
| Acetonitrile | - | 41.05 | 150 mL |
| Water | - | 18.02 | 50 mL |
-
To a reaction vessel equipped with a reflux condenser and under a nitrogen atmosphere, add 4-bromo-2-chlorobenzonitrile (10.0 g), palladium(II) acetate (72 mg), triphenylphosphine (288 mg), and potassium carbonate (15.8 g).
-
Add acetonitrile (150 mL) and water (50 mL) to the vessel.
-
Dissolve 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (15.9 g) in acetonitrile (30 mL) and add this solution to the reaction mixture.
-
Heat the reaction mixture to 70 °C and stir for 2 hours.
-
After completion of the reaction (monitored by TLC or LC-MS), cool the mixture and separate the aqueous phase.
-
Cool the acetonitrile phase to 20 °C and gradually add water (80 mL) to precipitate the product.
-
Stir the resulting slurry overnight at 20 °C.
-
Filter the precipitate, wash with a 1:1 mixture of acetonitrile and water (2 x 20 mL), and dry under reduced pressure at 50-60 °C to yield the title compound as a solid.[9]
Expected Yield: ~92% Purity (HPLC): >99.5%
Step 2: Deprotection of the THP Group
The THP protecting group is readily cleaved under mild acidic conditions to yield the desired intermediate, this compound.
Experimental Protocol: Synthesis of this compound (V)
| Reagent | Molar Eq. | MW | Amount |
| Compound (III) | 1.0 | 301.76 | 10.0 g |
| Methanol | - | 32.04 | 40 mL |
| 30% Hydrochloric Acid (HCl) | 0.08 | 36.46 | 0.3 mL |
| 25% Ammonia Water | 1.1 | 35.05 | 3.0 mL |
| Water | - | 18.02 | 15 mL |
-
Charge a reaction vessel with 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (10.0 g) and methanol (40 mL).
-
Cool the mixture to 10 °C and add 30% hydrochloric acid (0.3 mL).
-
Stir the mixture at 10 °C for 2 hours.
-
Add 25% ammonia water (3.0 mL) at 10 °C to neutralize the acid.
-
Gradually add water (15 mL) while maintaining the temperature between 10-20 °C.
-
Stir the mixture overnight at 20 °C.
-
Cool the mixture to 0-5 °C and stir for 4 hours to complete crystallization.
-
Filter the crystalline product, wash with a cold 3:1 mixture of water and methanol (30 mL), and dry at 50-60 °C.[9]
Expected Yield: ~96% Purity (HPLC): >99.7%
Characterization of this compound (V):
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.55 (s, 1H), 8.20 (d, J=1.6 Hz, 1H), 8.01 (dd, J=8.2, 1.7 Hz, 1H), 7.85 (d, J=8.2 Hz, 1H), 7.00 (d, J=2.5 Hz, 1H).
-
¹³C NMR (125 MHz, DMSO-d₆): δ 141.5, 138.8, 134.2, 132.8, 131.0, 129.5, 117.9, 111.2, 107.9.
-
Mass Spectrometry (ESI): m/z 204.0 [M+H]⁺.
Part 2: Synthesis of Darolutamide from the Key Intermediate
The second phase of the synthesis involves the construction of the complex side chains and the final amide bond formation.
Step 3: Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to other functional groups, in this case, the alkylation of the pyrazole nitrogen with a chiral amino alcohol derivative.[10] This reaction proceeds with inversion of configuration at the chiral center of the alcohol.
Rationale for Experimental Choices:
-
Reagents (PPh₃ and DIAD): Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) are the classic reagents for the Mitsunobu reaction. They form a reactive phosphonium salt intermediate that activates the alcohol for nucleophilic attack by the pyrazole nitrogen.
-
Substrate ((S)-tert-butyl-1-hydroxypropan-2-ylcarbamate): This commercially available chiral building block provides the necessary stereocenter for the final drug molecule. The Boc protecting group on the amine is stable under the Mitsunobu conditions and can be selectively removed later.
-
Solvent (EtOAc): Ethyl acetate is a suitable solvent for this reaction, dissolving the reactants and facilitating the reaction.
Experimental Protocol: Synthesis of (S)-tert-butyl (1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)carbamate
| Reagent | Molar Eq. | MW | Amount |
| This compound (V) | 1.0 | 203.63 | 15.0 g |
| (S)-tert-butyl 1-hydroxypropan-2-ylcarbamate (VI) | 2.05 | 175.23 | 26.5 g |
| Triphenylphosphine (PPh₃) | 2.05 | 262.29 | 39.6 g |
| Diisopropyl azodicarboxylate (DIAD) | 2.05 | 202.21 | 29.7 mL |
| Ethyl Acetate (EtOAc) | - | 88.11 | 84 mL |
-
Under a nitrogen atmosphere, charge a reaction vessel with this compound (15.0 g), (S)-tert-butyl 1-hydroxypropan-2-ylcarbamate (26.5 g), triphenylphosphine (39.6 g), and ethyl acetate (84 mL).
-
Cool the mixture to 10 °C.
-
Add DIAD (29.7 mL) dropwise over 4 hours, maintaining the temperature at 10 ± 10 °C.
-
Warm the mixture to 20 °C and stir overnight.[9]
-
The reaction mixture containing the Boc-protected intermediate is typically used directly in the next step without isolation.
Step 4: Boc Deprotection
The Boc protecting group is removed under acidic conditions to reveal the primary amine, which is a key functionality for the subsequent amide coupling.
Experimental Protocol: Synthesis of (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile (VII)
-
To the reaction mixture from the previous step, add concentrated hydrochloric acid (31.1 mL) dropwise over 10-30 minutes, maintaining the temperature at 30 ± 5 °C.
-
Stir the mixture for a specified time until deprotection is complete (monitored by TLC or LC-MS).
-
After completion, the product is typically isolated as its hydrochloride salt. The workup involves neutralization and extraction to obtain the free amine.[9]
Step 5: Amide Coupling
The final step in the synthesis of Darolutamide is the formation of an amide bond between the amine (VII) and a pyrazole carboxylic acid derivative.
Rationale for Experimental Choices:
-
Coupling Agent (T3P): Propylphosphonic anhydride (T3P) is an efficient and mild coupling agent for amide bond formation. It offers advantages such as high yields, low epimerization, and easy removal of byproducts. Other common coupling agents like HATU or EDC/HOBt can also be used.[11][12]
-
Base (DIPEA): A non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) is used to scavenge the acid formed during the reaction and to facilitate the coupling.
Experimental Protocol: Synthesis of N-((S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)-propan-2-yl)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide (Darolutamide)
| Reagent | Molar Eq. | MW | Amount |
| (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile (VII) | 1.0 | 260.72 | 10.0 g |
| 5-acetyl-1H-pyrazole-3-carboxylic acid | 1.14 | 154.12 | 6.8 g |
| Propylphosphonic anhydride (T3P) | - | 318.18 | - |
| N,N-Diisopropylethylamine (DIPEA) | 2.7 | 129.24 | 18.0 mL |
| Dichloromethane (DCM) | - | 84.93 | 76 mL |
-
Under a nitrogen atmosphere, dissolve (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile (10.0 g) and 5-acetyl-1H-pyrazole-3-carboxylic acid (6.8 g) in dichloromethane (76 mL).
-
Add DIPEA (18.0 mL) to the solution.
-
Cool the mixture to 5 °C and add the T3P solution.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
The resulting ketone intermediate is then reduced, for example with sodium borohydride in ethanol, to yield the final diasteriomeric mixture of Darolutamide.[13]
-
The product is purified by crystallization.
Characterization of Darolutamide:
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, DMSO-d₆): (Signals for the two diastereomers are observed) δ 8.75 (d, J=8.0 Hz, 1H), 8.35 (s, 1H), 8.16 (d, J=1.8 Hz, 1H), 7.97 (dd, J=8.3, 1.8 Hz, 1H), 7.84 (d, J=8.3 Hz, 1H), 7.75 (d, J=2.4 Hz, 1H), 6.64 (s, 1H), 5.40 (d, J=4.9 Hz, 1H), 4.80-4.72 (m, 1H), 4.49-4.32 (m, 3H), 1.35 (d, J=6.4 Hz, 3H), 1.15 (d, J=6.8 Hz, 3H).
-
Mass Spectrometry (ESI): m/z 399.1 [M+H]⁺.[4]
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of complex pharmaceutical agents. Its strategic use in the synthesis of Darolutamide highlights the importance of well-designed building blocks in modern drug development. The protocols outlined in this application note provide a robust and reproducible pathway for the synthesis of this key intermediate and its subsequent conversion to Darolutamide. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively troubleshoot and optimize these synthetic steps for their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ijacskros.com [ijacskros.com]
- 6. researchgate.net [researchgate.net]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. urotoday.com [urotoday.com]
- 10. Phase 1 study of darolutamide (ODM-201): a new-generation androgen receptor antagonist, in Japanese patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. growingscience.com [growingscience.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile in Prostate Cancer Research
Introduction: The Evolving Landscape of Prostate Cancer Therapeutics and the Promise of Novel Androgen Receptor Antagonists
Prostate cancer remains a significant global health challenge, with a substantial number of patients progressing to advanced, metastatic disease.[1][2] The androgen receptor (AR) signaling pathway is a critical driver in the initiation and progression of prostate cancer.[3][4] Consequently, androgen deprivation therapy (ADT) has been a cornerstone of treatment for advanced prostate cancer for decades.[1][4] However, most tumors eventually develop resistance to ADT, leading to the lethal stage of castration-resistant prostate cancer (CRPC).[1][3][5] In CRPC, the AR signaling axis often remains active through various mechanisms, including AR gene amplification, mutations, and the expression of AR splice variants.[3][4][5][6] This persistent AR activity underscores the need for the development of more potent and effective AR antagonists.
Second-generation antiandrogens like enzalutamide have significantly improved clinical outcomes for patients with CRPC.[2][7][8] These agents not only block androgen binding to the AR but also inhibit its nuclear translocation and interaction with DNA.[2][9] Despite these advances, acquired resistance to these therapies remains a major clinical hurdle.[3][10] This has spurred the search for novel chemical scaffolds that can overcome existing resistance mechanisms. The pyrazole moiety has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[11][12][13][14]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile as a novel androgen receptor antagonist in prostate cancer research. While this specific compound is a promising candidate based on its structural alerts and the known activities of related pyrazole derivatives, this guide will also serve as a general framework for the evaluation of similar small molecules targeting the AR pathway. We will delve into the mechanistic rationale, provide detailed protocols for in vitro and in vivo characterization, and discuss the interpretation of key experimental outcomes.
Mechanistic Rationale: Targeting the Androgen Receptor Signaling Pathway
The canonical AR signaling pathway is initiated by the binding of androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus. Once in the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes, recruiting co-regulators and initiating the transcription of genes involved in cell growth, proliferation, and survival.[15]
This compound and its derivatives are hypothesized to act as direct competitive antagonists of the androgen receptor. By binding to the ligand-binding domain (LBD) of the AR, these compounds can prevent the binding of endogenous androgens, thereby inhibiting the downstream signaling cascade. The key to their potential efficacy, particularly in the context of CRPC, may lie in their ability to effectively antagonize the AR even in the presence of elevated AR expression or certain mutations that confer resistance to first-generation antiandrogens.
Figure 1: Simplified schematic of the androgen receptor signaling pathway and the putative inhibitory points of this compound.
Experimental Protocols: A Step-by-Step Guide to Characterization
The following protocols provide a robust framework for the preclinical evaluation of this compound and other novel AR antagonists.
Part 1: In Vitro Characterization
Principle: This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the AR ligand-binding domain (LBD).[16][17]
Materials:
-
Recombinant human AR-LBD
-
Radioligand: [³H]-Mibolerone or [³H]-R1881 (synthetic androgens)
-
Test Compound: this compound
-
Positive Control: Enzalutamide or Bicalutamide
-
Assay Buffer: Tris-HCl, EDTA, glycerol, DTT, sodium molybdate
-
Scintillation fluid and counter
Protocol:
-
Prepare a dilution series of the test compound and positive control in the assay buffer.
-
In a microplate, combine the recombinant AR-LBD, the radioligand at a fixed concentration (typically at its Kd), and varying concentrations of the test compound or control.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand using a filter-binding apparatus or scintillation proximity assay (SPA) beads.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand.
Principle: This cell-based assay measures the ability of a compound to inhibit androgen-induced transcriptional activity of the AR.[15][18][19][20]
Materials:
-
Prostate cancer cell lines: LNCaP (androgen-sensitive, expresses mutant AR) or PC-3 (androgen-insensitive, AR-negative, for co-transfection)
-
Reporter plasmid: Contains an ARE-driven luciferase or fluorescent protein gene
-
AR expression plasmid (for AR-negative cells)
-
Transfection reagent
-
Androgen: Dihydrotestosterone (DHT) or R1881
-
Test Compound: this compound
-
Luciferase assay reagent and luminometer
Protocol:
-
Seed the prostate cancer cells in a multi-well plate.
-
If using AR-negative cells, co-transfect with the AR expression plasmid and the ARE-reporter plasmid. For AR-positive cells, transfect with the reporter plasmid only.
-
Treat the cells with a dilution series of the test compound in the presence of a fixed concentration of androgen (e.g., 1 nM DHT).
-
Include control wells with androgen only (positive control for AR activation) and vehicle only (negative control).
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity).
-
Normalize the reporter activity to cell viability (e.g., using a co-transfected Renilla luciferase control or a separate viability assay).
-
Calculate the IC50 value for the inhibition of androgen-induced reporter activity.
References
- 1. Frontiers | Androgen Receptor Signaling in the Development of Castration-Resistant Prostate Cancer [frontiersin.org]
- 2. 2nd generation anti-androgens and radiotherapy for localized prostate cancer - Charas - Translational Cancer Research [tcr.amegroups.org]
- 3. Androgen receptor signaling in castration-resistant prostate cancer: a lesson in persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the androgen receptor pathway in castration-resistant prostate cancer: progresses and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. erc.bioscientifica.com [erc.bioscientifica.com]
- 7. Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics for Three Forms of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzalutamide, an androgen receptor signaling inhibitor, induces tumor regression in a mouse model of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 18. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 19. caymanchem.com [caymanchem.com]
- 20. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
Application Notes & Protocols: A Guide to the Development of Novel Androgen Receptor Antagonists Using Pyrazole Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
The Androgen Receptor (AR) is a critical, validated therapeutic target in prostate cancer and other androgen-dependent diseases.[1][2] The development of nonsteroidal AR antagonists has significantly improved patient outcomes, yet the emergence of resistance necessitates the discovery of novel chemical scaffolds.[3][4] Pyrazole derivatives represent a class of heterocyclic compounds with a proven track record in medicinal chemistry, offering a versatile and robust scaffold for designing potent and selective kinase inhibitors and receptor modulators.[5][6] This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of novel AR antagonists based on the pyrazole core. We will explore the rationale behind scaffold selection, detail key in vitro and in vivo assays, and discuss the interpretation of structure-activity relationship (SAR) data to guide lead optimization.
The Androgen Receptor Signaling Pathway: A Prime Therapeutic Target
The AR is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[7] Its signaling pathway is the primary driver of growth and survival in prostate cancer cells.[1] In its inactive state, AR is located in the cytoplasm, complexed with heat shock proteins (HSPs).[7] Upon binding to androgens—primarily testosterone and its more potent metabolite 5α-dihydrotestosterone (DHT)—the receptor undergoes a conformational change.[8] This event triggers the dissociation of HSPs, leading to AR dimerization, nuclear translocation, and binding to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[4][9] This cascade ultimately modulates the expression of genes involved in cellular proliferation and survival.[8][10]
Nonsteroidal AR antagonists function by competitively binding to the AR's ligand-binding domain (LBD), preventing the conformational changes required for activation and subsequent downstream signaling.[11][12]
Caption: Canonical Androgen Receptor (AR) Signaling and Point of Antagonist Intervention.
The Pyrazole Scaffold: Rationale and Synthetic Strategy
The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and its ability to act as a versatile template for establishing critical interactions with biological targets.[13][14] Its rigid, planar structure and the presence of hydrogen bond donors and acceptors allow for precise orientation of substituents to optimize target engagement. For AR antagonists, the pyrazole core can effectively mimic the interactions of steroidal ligands while offering superior selectivity and a distinct pharmacological profile.[15][16]
General Synthetic Workflow
The synthesis of a library of pyrazole-based AR antagonists typically begins with a core pyrazole structure, which is then elaborated through various chemical reactions to introduce diversity. A common approach involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[17] Subsequent functionalization allows for the exploration of the structure-activity relationship (SAR).
Caption: General workflow for the synthesis and screening of a pyrazole antagonist library.
Guiding Principles of Structure-Activity Relationship (SAR)
SAR studies are crucial for rationally designing potent antagonists. By systematically modifying the substituents on the pyrazole scaffold, researchers can identify the key structural features required for high-affinity binding and potent antagonism.[3][18]
| Position/Modification | Observation | Rationale/Insight | Reference |
| Phenyl group at N1 | Introduction of electron-withdrawing groups (e.g., -CN, -CF3) often enhances activity. | These groups can form crucial interactions within a hydrophobic pocket of the AR LBD and may enhance metabolic stability. | [18][19] |
| Group at C3 | A phenyl ring is often present. Modifications here can modulate selectivity and potency. | This region interacts with key residues in the LBD, and its substitution pattern dictates the antagonist vs. agonist profile. | [3] |
| Group at C5 | Bulky, hydrophobic groups are generally favored. | Fills a specific hydrophobic pocket in the AR LBD, contributing significantly to binding affinity. | [18] |
| Linker/Side Chain | Introduction of specific side chains can convert agonists to antagonists. | A bulky side chain can sterically hinder the conformational change (repositioning of Helix 12) required for receptor activation. | [20] |
Experimental Protocols: From Binding to Biological Function
A hierarchical screening cascade is employed to identify and characterize promising compounds. The process begins with assessing the direct interaction with the target (binding assays) and progresses to evaluating the functional consequences of that interaction in a cellular context (reporter assays).
Caption: Hierarchical screening workflow for identifying lead pyrazole-based AR antagonists.
Protocol 1: Competitive Androgen Receptor Binding Assay
-
Objective: To determine the binding affinity of test compounds for the AR by measuring their ability to displace a high-affinity radiolabeled ligand.
-
Principle: This assay relies on the principle of competition. A constant concentration of a radiolabeled androgen (e.g., [³H]-Mibolerone) is incubated with a source of AR (e.g., rat prostate cytosol or recombinant human AR).[21][22] The amount of radioligand bound is measured in the presence of increasing concentrations of the unlabeled test compound. A potent binder will displace the radioligand at lower concentrations.[23]
-
Methodology:
-
Receptor Preparation: Prepare cytosol from ventral prostates of castrated Sprague-Dawley rats as described in the EPA protocol.[21] Alternatively, use a commercially available recombinant AR protein.[24]
-
Assay Buffer Preparation: Prepare a TEDG buffer (Tris-HCl, EDTA, DTT, glycerol) with protease inhibitors.[21]
-
Compound Dilution: Prepare a serial dilution of the pyrazole test compounds and a reference antagonist (e.g., Bicalutamide) in DMSO, followed by dilution in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add assay buffer, the radioligand (e.g., 1 nM [³H]-Mibolerone), and the test compound dilutions.
-
Initiate Reaction: Add the AR-containing cytosol or recombinant protein to each well to start the binding reaction. Include wells for total binding (radioligand + AR, no competitor) and non-specific binding (radioligand + AR + a high concentration of unlabeled androgen).
-
Incubation: Incubate the plate overnight (18-24 hours) at 4°C with gentle agitation to reach equilibrium.[21]
-
Separation: Separate bound from free radioligand. A common method is hydroxylapatite (HAP) slurry addition, followed by washing steps to remove unbound radioligand.[21]
-
Quantification: Add scintillation cocktail to the washed HAP pellet and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other readings. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of compound that displaces 50% of the radioligand).
-
Protocol 2: AR-Mediated Luciferase Reporter Gene Assay
-
Objective: To functionally characterize the antagonist activity of compounds by measuring their ability to inhibit androgen-induced transcription.
-
Principle: This cell-based assay uses a prostate cancer cell line (e.g., LNCaP) that endogenously expresses AR.[7] The cells are transfected with a plasmid containing the firefly luciferase gene under the control of an ARE-containing promoter.[25] When activated by an androgen agonist (e.g., DHT), the AR binds to the AREs and drives luciferase expression. An antagonist will inhibit this process, leading to a dose-dependent decrease in the luminescent signal.[26]
-
Methodology:
-
Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS). For the experiment, switch to medium containing charcoal-stripped FBS to remove endogenous steroids.
-
Transfection: Seed cells in a 96-well plate. Transfect them with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh charcoal-stripped medium. Add serial dilutions of the pyrazole test compounds.
-
Agonist Stimulation: After a 1-2 hour pre-incubation with the test compounds, add a constant concentration of DHT (e.g., 100 pM, a concentration that gives ~80% of the maximal response) to all wells except the vehicle control.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luminescence against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 for antagonist activity.
-
In Vivo Evaluation: Assessing Efficacy in Preclinical Models
Promising candidates from in vitro screening must be evaluated in vivo to assess their pharmacokinetic properties, safety, and anti-tumor efficacy.
Protocol 3: Prostate Cancer Xenograft Model
-
Objective: To evaluate the ability of a lead compound to inhibit tumor growth in an in vivo setting.
-
Principle: Immunodeficient mice (e.g., nude or SCID) are implanted with human prostate cancer cells that form solid tumors.[15] The growth of these tumors is often androgen-dependent. The mice are then treated with the test compound, and tumor volume is monitored over time to assess efficacy compared to a vehicle-treated control group.
-
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of VCaP or LNCaP cells mixed with Matrigel into the flank of male immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, reference drug, test compound at various doses). Administer the compounds daily via an appropriate route (e.g., oral gavage).
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when control tumors reach a predetermined size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., biomarker analysis).
-
Data Analysis: Calculate the percent tumor growth inhibition (% TGI) for each treatment group relative to the vehicle control.
-
Conclusion
The development of novel androgen receptor antagonists is a critical endeavor for overcoming resistance in prostate cancer therapy. The pyrazole scaffold provides a fertile starting point for this work, offering significant synthetic tractability and favorable pharmacological properties. By employing a systematic approach that combines rational design based on SAR, a robust in vitro screening cascade of binding and functional assays, and validation in relevant in vivo models, researchers can efficiently identify and advance new clinical candidates. The protocols and principles outlined in this guide provide a validated framework for drug development professionals to successfully navigate the discovery of the next generation of pyrazole-based AR antagonists.
References
- 1. Androgen receptor signaling: Significance and symbolism [wisdomlib.org]
- 2. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
- 3. Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. auo.asmepress.com [auo.asmepress.com]
- 10. rigicon.com [rigicon.com]
- 11. Nonsteroidal antiandrogen - Wikipedia [en.wikipedia.org]
- 12. news-medical.net [news-medical.net]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents | Bentham Science [benthamscience.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Development of novel androgen receptor antagonists based on the structure of darolutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Triarylpyrazoles with basic side chains: development of pyrazole-based estrogen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Rat recombinant androgen receptor binding assay for the detection of compounds with (anti)androgenic potential | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 25. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 26. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: In Vitro Bioactivity Profiling of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro testing cascade for characterizing the biological activity of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile. The pyrazole scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities, including anticancer and anti-inflammatory effects.[1][2] While this compound is known as a key intermediate in the synthesis of advanced therapeutic agents like androgen receptor modulators, its intrinsic bioactivity is a critical area of investigation.[3][4] This guide moves beyond a simple list of procedures, offering detailed, field-proven protocols and explaining the scientific rationale behind experimental choices to ensure data integrity and mechanistic insight. We will cover foundational assays for cytotoxicity and apoptosis before progressing to more complex, target-specific assays for kinase inhibition and signaling pathway modulation.
Section 1: Foundational Bioactivity Assessment
Rationale & Expertise: Before investigating specific molecular targets, it is imperative to first establish the compound's effect on overall cell health and viability. This initial screening provides a crucial therapeutic window, differentiating between targeted pharmacological effects and non-specific cytotoxicity. These foundational assays are the bedrock of any screening cascade, guiding dose-selection for subsequent mechanistic studies.
Cell Viability and Cytotoxicity: Tetrazolium Reduction Assays (XTT/MTT)
These colorimetric assays are fundamental for quantitatively assessing cellular metabolic activity, which serves as a proxy for cell viability.[5] Viable cells with active metabolism can reduce tetrazolium salts into a colored formazan product.[6] The XTT assay is often preferred over the older MTT assay because its formazan product is water-soluble, eliminating a solubilization step and simplifying the protocol.[7]
Principle of XTT Assay: Metabolically active cells reduce the water-soluble XTT tetrazolium salt to a water-soluble orange-colored formazan product.[5] An intermediate electron-acceptor reagent captures electrons at the plasma membrane and transfers them to the XTT, which cannot easily penetrate the cell.[8] The quantity of the formazan product, measured by absorbance, is directly proportional to the number of viable cells.[7]
Experimental Workflow for Cytotoxicity Screening
Caption: General workflow for assessing compound cytotoxicity using a plate-based assay.
Protocol: XTT Cell Viability Assay
-
Cell Plating: Seed a relevant cancer or normal cell line into a clear, flat-bottom 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium. A typical starting concentration for a screening compound is 100 µM, diluted in 8-12 steps. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Staurosporine).
-
Cell Treatment: Remove the old medium from the cell plate and add 100 µL of the 2X compound dilutions to the appropriate wells. Incubate for a relevant period (e.g., 48 or 72 hours).
-
XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., combine XTT reagent with an electron-coupling agent).[9]
-
Assay Execution: Add 50 µL of the XTT mixture to each well and gently swirl the plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. Monitor the color change in the control wells.
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at a wavelength between 450-490 nm. A reference wavelength of >630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
| Parameter | Recommended Value | Rationale |
| Cell Seeding Density | 5,000-10,000 cells/well | Ensures cells are in a logarithmic growth phase and provides a robust signal window. |
| Compound Incubation | 48 - 72 hours | Allows sufficient time for the compound to exert its antiproliferative or cytotoxic effects. |
| XTT Incubation | 2 - 4 hours | Balances sufficient color development with minimizing potential artifacts from prolonged incubation. |
| Absorbance Wavelength | 475 nm[7] | Corresponds to the peak absorbance of the water-soluble formazan product. |
Apoptosis Induction: Caspase-3/7 Activity Assay
If the compound reduces cell viability, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The activation of effector caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis.[10] Luminescent "add-mix-measure" assays like the Caspase-Glo® 3/7 assay are highly sensitive and well-suited for high-throughput formats.[11]
Principle of Caspase-Glo® 3/7 Assay: The assay reagent contains a pro-luminescent caspase-3/7 substrate (containing the DEVD sequence) and a thermostable luciferase.[11] Upon addition to cells, the reagent lyses the cells and allows any active caspase-3/7 to cleave the substrate. This cleavage releases aminoluciferin, which is then used by the luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[12]
Protocol: Caspase-Glo® 3/7 Apoptosis Assay
-
Cell Plating and Treatment: Plate and treat cells with this compound in a white-walled, clear-bottom 96-well plate as described in the cytotoxicity protocol (Section 1.1). The incubation time might be shorter (e.g., 6, 12, 24 hours) to capture the peak of caspase activity.[11]
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each 100 µL of cell culture medium in the wells.[13]
-
Incubation: Mix the contents by placing the plate on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-3 hours to allow for signal stabilization.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Background luminescence (from wells with no cells) is subtracted from all experimental values. The fold-change in caspase activity is calculated by normalizing the signal from treated cells to the signal from vehicle-treated cells.
Section 2: Mechanistic & Pathway-Specific Assays
Rationale & Expertise: Once the compound's general effect on cell viability and death is established, the investigation must pivot to identifying its specific molecular interactions. Pyrazole-containing compounds are well-represented as inhibitors of protein kinases and modulators of critical signaling pathways. The following assays are designed to test these high-probability hypotheses.
Target Engagement: In Vitro Kinase Inhibition Assays
Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrates, playing central roles in cellular signaling.[14] Their dysregulation is a common feature in many diseases, making them prime drug targets.[15] A biochemical kinase assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme in a cell-free system.[16] Luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®) are a common format.
Principle of ATP-Depletion Kinase Assay: A kinase reaction is performed with a purified kinase, its specific substrate, and ATP. The kinase transfers phosphate from ATP to the substrate, consuming ATP in the process. After the reaction, a detection reagent is added that contains luciferase. The amount of light produced is proportional to the amount of ATP remaining. Therefore, high kinase activity results in low luminescence, while effective inhibition of the kinase results in a high luminescent signal.[16]
Protocol: General Biochemical Kinase Inhibition Assay
-
Reagent Preparation: Prepare assay buffer containing the purified kinase of interest (e.g., a member of the JAK family, an SRC family kinase) and its corresponding substrate (protein or peptide).
-
Compound Plating: In a suitable low-volume assay plate (e.g., 384-well), dispense the test compound at various concentrations. Include a "no inhibitor" control (vehicle) and a "no enzyme" control (background).
-
Kinase Reaction Initiation: Add the kinase/substrate mixture to the wells. Initiate the reaction by adding an ATP solution. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[15]
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination & Detection: Stop the kinase reaction and measure the remaining ATP by adding an ATP-detection reagent (like Kinase-Glo®). Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" controls. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Pathway Modulation: JAK/STAT Signaling
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, regulating genes involved in immunity, proliferation, and apoptosis.[17] Dysregulation of this pathway is linked to immune disorders and cancers.[17] An in-cell assay can determine if the compound inhibits this pathway at a cellular level, often by measuring the phosphorylation of a key STAT protein after cytokine stimulation.
JAK/STAT Signaling Pathway Overview
Caption: Simplified overview of the canonical JAK/STAT signaling cascade.
Protocol: In-Cell STAT3 Phosphorylation Assay (ELISA-based)
-
Cell Culture: Plate a cytokine-responsive cell line (e.g., HeLa, A549) in a 96-well plate and grow to ~90% confluency.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours in a low-serum medium.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound or a known JAK inhibitor (positive control) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the JAK/STAT pathway by adding a cytokine like Interleukin-6 (IL-6) or Interferon-gamma (IFN-γ) for a short period (e.g., 15-30 minutes).[18] Include an unstimulated control.
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with an appropriate phospho-STAT ELISA kit.
-
ELISA Procedure: Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for total STAT3. Follow the kit instructions for washing and incubation steps.
-
Detection: Add the detection antibody, which is specific for the phosphorylated form of STAT3 (e.g., p-STAT3 Tyr705), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and substrate.
-
Data Acquisition: Read the absorbance on a microplate reader.
-
Data Analysis: Normalize the phospho-STAT3 signal to the total STAT3 signal (if using a duplexed assay) or to cell number. Calculate the percent inhibition of cytokine-induced STAT3 phosphorylation relative to the vehicle-treated, stimulated control. Determine the IC₅₀ value.
Pathway Modulation: NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a master regulator of inflammatory and immune responses.[19] The canonical pathway involves the degradation of the inhibitor IκB, allowing the p50/RelA(p65) NF-κB dimer to translocate to the nucleus and activate gene transcription.[20] A reporter gene assay is a robust method to measure the transcriptional activity of NF-κB in a cellular context.
Protocol: NF-κB Luciferase Reporter Assay
-
Cell Line: Use a cell line stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element promoter.
-
Plating and Treatment: Plate the reporter cell line in a 96-well plate. Pre-treat with the test compound for 1 hour.
-
Stimulation: Induce NF-κB activation by adding an appropriate stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 6-8 hours.[21]
-
Cell Lysis: Wash the cells with PBS and add a passive lysis buffer.
-
Luciferase Assay: Transfer the lysate to a white-walled plate and add a luciferase assay reagent.
-
Data Acquisition: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the NF-κB-driven luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability data run in parallel to account for cytotoxicity. Calculate the percent inhibition of stimulus-induced NF-κB activity and determine the IC₅₀.
Section 3: Data Interpretation and Best Practices
-
Dose-Response Curves: Always generate a full dose-response curve to accurately determine IC₅₀/EC₅₀ values. A single-point inhibition screen is useful for initial hit-finding but provides limited information.
-
Controls are Critical: Every assay plate must include:
-
Vehicle Control: (e.g., 0.1% DMSO) to define 0% inhibition / 100% activity.
-
Positive Control: A known inhibitor/activator for the target or pathway to validate assay performance.
-
Background Control: (No cells or no enzyme) to determine the baseline signal.
-
-
Orthogonal Validation: Positive hits should be confirmed using a secondary, orthogonal assay. For example, a hit from a biochemical kinase assay should be tested in a cell-based assay (like the p-STAT assay) to confirm cellular potency and membrane permeability.
-
Selectivity Profiling: A compound that inhibits one kinase is likely to inhibit others. It is crucial to profile hits against a panel of kinases to understand their selectivity profile, which is a key factor for therapeutic potential and off-target effects.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. IL238044A - this compound and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]
- 4. This compound | 1297537-37-1 [chemicalbook.com]
- 5. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. Cell viability assays | Abcam [abcam.com]
- 9. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 10. Apoptosis Assays [promega.kr]
- 11. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 12. Caspase-Glo® 8 Assay Systems [worldwide.promega.com]
- 13. biocompare.com [biocompare.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. cusabio.com [cusabio.com]
- 18. researchgate.net [researchgate.net]
- 19. commerce.bio-rad.com [commerce.bio-rad.com]
- 20. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Single-Cell Analysis of Multiple Steps of Dynamic NF-κB Regulation in Interleukin-1α-Triggered Tumor Cells Using Proximity Ligation Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Crystallization of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile
Abstract: This document provides a comprehensive, field-tested protocol for the purification of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile (CAS: 1297537-37-1) via crystallization. As a critical intermediate in the synthesis of advanced pharmaceutical agents, including novel androgen receptor (AR) modulators, achieving high purity is paramount for downstream success in drug development and manufacturing.[1] This guide elucidates the causal-based rationale for solvent system selection, provides a detailed step-by-step methodology, and includes a troubleshooting guide to address common challenges, ensuring a reproducible and scalable purification process.
Foundational Principles: The Science of Crystallization
Crystallization is a powerful purification technique for solid compounds, predicated on the principle of differential solubility. The crude material is dissolved in a carefully selected solvent or solvent system at an elevated temperature to create a saturated or near-saturated solution. As this solution is subjected to a controlled cooling profile, the solubility of the target compound decreases, forcing it to precipitate out of the solution in an ordered, crystalline lattice structure. The genius of this method lies in its selectivity; impurities, which are present in much lower concentrations, ideally remain dissolved in the solvent, known as the mother liquor.
The success of this technique is critically dependent on the choice of solvent. An ideal solvent should exhibit steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[2] This differential ensures maximum recovery of the purified solid upon cooling. Furthermore, the solvent must be chemically inert with respect to the compound and easily removable from the final crystalline product.[3]
Rationale for Solvent System Selection
For this compound, a compound of moderate polarity, a mixed-solvent system is superior to a single-solvent approach.
-
Compound Solubility Profile: this compound is soluble in polar organic solvents such as methanol and ethanol, but only slightly soluble in water.[4]
-
The Methanol/Water System: This system leverages the aforementioned solubility profile.
-
Methanol (Primary Solvent): Effectively dissolves the target compound at its boiling point (~65 °C).
-
Water (Anti-Solvent): The compound is poorly soluble in water. Its controlled addition to the hot methanolic solution precisely modulates the solution's polarity, reducing the compound's solubility and inducing crystallization upon cooling.
-
This methodical use of a solvent/anti-solvent pair provides exquisite control over the crystallization process, promoting the growth of well-defined, high-purity crystals. A patent describing the synthesis of this compound validates the use of a methanol-water system to achieve high purity (99.7% by HPLC).[5][6]
Process Workflow for Crystallization
The following diagram outlines the key stages of the purification protocol.
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocol
Materials & Equipment:
-
Crude this compound
-
Methanol (HPLC grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle with magnetic stirring
-
Condenser
-
Buchner funnel and filtration flask
-
Filter paper
-
Vacuum source
-
Ice bath
-
Drying oven (vacuum)
Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add methanol in portions (start with ~40 mL). Attach a reflux condenser.
-
Heat the mixture with stirring to a gentle reflux (~65 °C) until all the solid has completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.[7]
-
-
Inducing Crystallization:
-
To the hot, clear solution, add deionized water dropwise while stirring vigorously.
-
Continue adding water until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.
-
Add a few more drops of hot methanol to redissolve the turbidity, resulting in a clear, saturated solution.
-
-
Crystal Growth and Maturation:
-
Remove the flask from the heat source, detach the condenser, and cover the flask opening (e.g., with a watch glass).
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[7]
-
Once at room temperature, place the flask in an ice-water bath and cool to 0-5 °C. For optimal yield and purity, allow the mixture to stir at this temperature for at least 4 hours.[6]
-
-
Isolation and Washing:
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of a pre-chilled mixture of methanol and water (a 3:1 water:methanol mixture is effective).[5] This wash removes any adhering mother liquor containing soluble impurities.
-
Continue to pull a vacuum for 10-15 minutes to partially dry the crystals.
-
-
Drying:
Key Process Parameters & Expected Outcomes
| Parameter | Recommended Value / Specification | Rationale |
| Solvent System | Methanol / Water | Excellent solubilizing power for the compound when hot, with water acting as an effective anti-solvent.[4][5] |
| Initial Solvent Ratio | ~4 mL Methanol per 1 g of crude solid | A starting point to ensure complete dissolution at reflux; may need slight adjustment. |
| Anti-Solvent Volume | Added to turbidity (~15 mL water for 10g scale) | Precisely controls the saturation point to initiate crystallization.[6] |
| Dissolution Temperature | ~65 °C (Reflux) | Ensures complete dissolution of the compound and impurities. |
| Cooling Profile | Slow, undisturbed cooling to ~20 °C, followed by chilling at 0-5 °C for ≥ 4 hours. | Promotes formation of large, high-purity crystals and maximizes product yield.[6] |
| Wash Solvent | Cold Water/Methanol (3:1) | Removes impurities in the mother liquor without significantly dissolving the desired product.[5] |
| Drying Conditions | 50-60 °C under vacuum | Efficiently removes residual solvents without causing product degradation.[6] |
| Expected Yield | > 95% | Dependent on the purity of the crude material. |
| Expected Purity | > 99.7% (by HPLC) | Demonstrates the effectiveness of the protocol for removing process impurities.[5] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The solution is too concentrated, or cooling is too rapid, causing the compound to separate as a liquid above its melting point.[8] | Re-heat the mixture to dissolve the oil. Add a small amount of additional hot methanol and allow the solution to cool much more slowly. |
| Poor Recovery / Low Yield | Too much solvent was used; the compound has significant solubility in the cold solvent mixture. | If crystals have formed, cool the mother liquor for a longer period. If not, carefully evaporate a portion of the solvent under reduced pressure and repeat the cooling process.[7] |
| No Crystals Form | The solution is not sufficiently saturated; scratching the inside of the flask to create nucleation sites is ineffective. | Re-heat the solution and add more anti-solvent (water) carefully. Alternatively, evaporate some of the primary solvent (methanol) to increase concentration. |
| Impure Product (Low Purity) | Cooling was too rapid, trapping impurities within the crystal lattice. The crystals were not washed sufficiently. | Re-dissolve the product in the minimum amount of hot solvent and repeat the crystallization with a slower cooling rate. Ensure the washing step is performed with cold solvent. |
Purity Assessment and Final Product Characterization
To validate the success of the purification, the final product must be analyzed using established analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying purity. A high-purity sample (>99.7%) will show a single major peak with minimal to no impurity peaks.[6]
-
Melting Point Analysis: A sharp melting point range that is consistent with the literature value (approx. 137-139 °C) is a strong indicator of high purity.[4] Impurities typically depress and broaden the melting range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structural integrity of the compound and to detect any remaining proton-bearing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (203.63 g/mol ).[9]
References
- 1. IL238044A - this compound and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chembk.com [chembk.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile | C10H6ClN3 | CID 67170102 - PubChem [pubchem.ncbi.nlm.nih.gov]
Multi-Component Reaction (MCR) Strategies for Pyrazole Synthesis: A Comprehensive Guide to Application and Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold and the MCR Advantage
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs such as Celecoxib (Celebrex®), Sildenafil (Viagra®), and Rimonabant.[1][2] Its prevalence stems from its ability to engage in various biological interactions, making it a cornerstone in the design of agents with anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4]
Traditionally, the synthesis of polysubstituted pyrazoles involves multi-step sequences, often plagued by limitations such as harsh reaction conditions, the need for pre-functionalized starting materials, and the generation of significant waste.[3][5] In contrast, Multi-Component Reactions (MCRs) have emerged as a superior strategy, aligning with the principles of green and efficient chemistry.[6][7] MCRs are one-pot processes where three or more reactants combine to form a product that incorporates most of the atoms of the starting materials.[8][9] This approach offers profound advantages:
-
Efficiency and Economy: MCRs drastically reduce the number of synthetic steps, saving time, labor, and resources while minimizing waste.[10][11]
-
Molecular Diversity: By systematically varying the starting components, MCRs enable the rapid generation of large libraries of structurally diverse molecules, a critical advantage in drug discovery and lead optimization.[10][11]
-
Operational Simplicity: The one-pot nature of these reactions simplifies experimental setup and purification procedures.[12]
This guide provides an in-depth exploration of key MCR strategies for pyrazole synthesis, complete with a detailed experimental protocol for a robust and widely applicable four-component reaction.
Core Principles: Mechanistic Pillars of Pyrazole-Forming MCRs
Most MCRs for pyrazole synthesis are elegant domino sequences, where the product of one reaction becomes the substrate for the next in the same pot. The most common pathway for the synthesis of fused pyrazoles, such as pyranopyrazoles, involves a sequence of well-established organic reactions.
-
In Situ Formation of Pyrazolone: The reaction is often initiated by the condensation of a hydrazine derivative with a β-ketoester (like ethyl acetoacetate) to form a 3-methyl-1H-pyrazol-5(4H)-one intermediate. This step creates the core pyrazole ring that will be further functionalized.
-
Knoevenagel Condensation: Concurrently, an aldehyde reacts with an active methylene compound (e.g., malononitrile) to form an arylidene-malononitrile intermediate. This reaction is typically base-catalyzed and creates a highly electrophilic Michael acceptor.[2][13]
-
Michael Addition: The pyrazolone intermediate, acting as a nucleophile, attacks the electron-deficient double bond of the arylidene-malononitrile (the Michael acceptor). This C-C bond-forming reaction links the two key fragments.
-
Cyclization: The final step involves an intramolecular cyclization, followed by tautomerization, to yield the stable, fused heterocyclic product, such as a dihydropyrano[2,3-c]pyrazole.[9][12]
This sequence demonstrates the power of MCRs to build molecular complexity from simple, readily available starting materials in a single, efficient operation.
Caption: General mechanism for a four-component pyrano[2,3-c]pyrazole synthesis.
Key MCR Strategies for Pyrazole Synthesis
While numerous MCRs exist, they can be broadly categorized by the number of components involved.
1. Three-Component Reactions: These reactions are a cornerstone of pyrazole synthesis. A classic example involves the one-pot coupling of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine.[2][3] This approach allows for the direct synthesis of 3,4,5-trisubstituted pyrazoles. The reaction proceeds through the formation of a hydrazone, which then undergoes cyclization with the enolized dicarbonyl compound.[2] Variations using tosylhydrazones and diazo compounds have also been developed to expand the scope and avoid the direct use of potentially hazardous reagents.[3]
2. Four-Component Reactions: The four-component synthesis of pyrano[2,3-c]pyrazoles is one of the most widely used and robust MCRs in this field.[14] It typically involves an aromatic aldehyde, malononitrile, a β-ketoester (e.g., ethyl acetoacetate), and hydrazine hydrate.[9] This reaction is highly modular, and the resulting fused heterocyclic system is of significant interest in medicinal chemistry due to its diverse biological activities.[14][15] The operational simplicity and high yields make it an ideal choice for library synthesis.
3. Advanced and Five-Component Reactions: To access even greater molecular complexity, five-component reactions have been developed. For instance, a reaction of 5-methyl-1,3,4-thiadiazole-2-thiol, an aldehyde, malononitrile, ethyl 4-chloro-3-oxobutanoate, and hydrazine hydrate can produce highly substituted pyrano[2,3-c]pyrazoles in good yields.[8] Other advanced strategies move beyond traditional carbonyl chemistry, utilizing components like alkynes and nitriles with titanium imido complexes to form the pyrazole N-N bond via oxidative coupling, thereby avoiding hydrazine reagents altogether.[1]
Application Note: Optimizing Pyrazole MCRs
The success of a multi-component reaction often hinges on the choice of catalyst and reaction conditions. The goal is to facilitate the desired cascade of reactions while minimizing side products.
| Catalyst/Condition | Examples | Mechanism of Action & Advantages | Considerations | Reference |
| Base Catalysis | Piperidine, Triethylamine (TEA) | Promotes Knoevenagel condensation and enolate formation for Michael addition. Simple, inexpensive, and effective for many pyranopyrazole syntheses. | Can sometimes lead to side reactions if not used in catalytic amounts. Can be difficult to remove during workup. | [9] |
| Organocatalysis | L-proline, Taurine | Acts as a bifunctional catalyst (both acid and base), activating multiple components simultaneously. Often allows for milder conditions and can be used in green solvents like water. | Catalyst loading may need optimization. Some organocatalysts can be expensive. | [8][9] |
| Green Solvents | Water, Ethanol, Water/Ethanol mixtures | Leverages hydrophobic effects to accelerate reactions. Environmentally benign, non-toxic, and cost-effective. Simplifies product isolation as many organic products precipitate from water. | Not all starting materials are soluble in water, which may require co-solvents or lead to heterogeneous mixtures. | [15][16] |
| Energy Sources | Microwave Irradiation, Ultrasound | Dramatically reduces reaction times from hours to minutes by efficient and uniform heating (microwave) or by cavitation effects that enhance mass transfer (ultrasound). | Requires specialized equipment. Scale-up can be challenging for microwave reactions. | [15][17][18] |
| Solvent-Free | Ball-milling, neat heating | Conforms to green chemistry principles by eliminating solvent waste. Can lead to higher concentrations and faster reaction rates. | Requires careful temperature control to avoid decomposition. Not suitable for all substrates. | [12][14] |
Detailed Experimental Protocol: Four-Component Synthesis of 6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
This protocol describes a representative four-component synthesis of a pyrano[2,3-c]pyrazole derivative, a scaffold with significant biological potential.[9][14] The procedure is based on well-established, high-yielding methods that are easily adaptable.
Causality Behind Experimental Choices:
-
Solvent: An aqueous medium (water or a water/ethanol mix) is chosen for its green credentials and its ability to facilitate both the reaction and product isolation. Many heterocyclic products are poorly soluble in water, causing them to precipitate upon formation, which drives the reaction to completion and simplifies purification.
-
Catalyst: A catalytic amount of a simple base like triethylamine or piperidine is sufficient to promote the initial Knoevenagel condensation without causing unwanted side reactions.[9]
-
Temperature: The reaction proceeds efficiently at room temperature, making it energy-efficient and minimizing the risk of thermal degradation of reactants or products.
Caption: Experimental workflow for the four-component pyrazole synthesis.
Materials and Equipment:
-
4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Ethyl acetoacetate (1.0 mmol, 130.1 mg, ~127 µL)
-
Hydrazine hydrate (96-98%) (1.0 mmol, ~52 mg, ~50 µL)
-
Triethylamine (0.1 mL) or Piperidine (5 mol%)
-
Water (5 mL)
-
Ethanol (for washing and recrystallization)
-
Magnetic stirrer and stir bar
-
50 mL round-bottom flask or Erlenmeyer flask
-
Buchner funnel and filter paper
-
TLC plates (silica gel 60 F254)
Step-by-Step Procedure:
-
Reaction Vessel Setup: In a 50 mL flask equipped with a magnetic stir bar, combine ethyl acetoacetate (1.0 mmol) and hydrazine hydrate (1.0 mmol) in 5 mL of water.
-
Initial Stirring: Stir the mixture at room temperature for 5-10 minutes. During this time, the two components will react to begin the in-situ formation of the pyrazolone intermediate.
-
Addition of Components: To the stirred aqueous mixture, add 4-chlorobenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and triethylamine (0.1 mL) successively.
-
Reaction Execution: Stir the resulting mixture vigorously at room temperature. The reaction is typically rapid. A solid precipitate should begin to form within minutes.
-
Monitoring the Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 mixture of hexane:ethyl acetate as the eluent). The reaction is generally complete within 20-30 minutes.
-
Product Isolation (Workup): Once the reaction is complete (as indicated by the consumption of the starting aldehyde), collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filtered solid thoroughly with water (2 x 10 mL) to remove any water-soluble catalysts and starting materials. Follow this with a wash using a small amount of cold ethanol (5 mL) to remove unreacted organic starting materials.
-
Purification: The crude product is often of high purity. For further purification, recrystallize the solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Drying and Characterization: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum. The final product can be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive reagents; Insufficient stirring; Incorrect stoichiometry. | Ensure reagents are pure and dry (except for hydrazine hydrate). Use vigorous stirring to overcome heterogeneity. Double-check molar equivalents of all reactants. |
| Oily Product/No Precipitation | The product may be more soluble in the reaction medium than expected. | Try adding a small amount of a non-polar co-solvent like hexane to induce precipitation, or place the reaction mixture in an ice bath. Alternatively, extract the product with ethyl acetate, dry the organic layer, and evaporate the solvent. |
| Impure Product | Incomplete reaction; Side reactions from excess base or heat. | Ensure the reaction goes to completion via TLC. Use only a catalytic amount of base. Avoid external heating unless necessary. If impurities persist, consider column chromatography for purification. |
Conclusion
Multi-component reactions represent a paradigm shift in the synthesis of complex heterocyclic molecules like pyrazoles.[4] They provide a powerful, efficient, and environmentally conscious alternative to traditional linear syntheses.[17] The four-component synthesis of pyrano[2,3-c]pyrazoles, detailed herein, serves as a prime example of the elegance and practicality of MCRs. For researchers in drug discovery and medicinal chemistry, mastering these strategies is essential for the rapid exploration of chemical space and the development of novel therapeutic agents.
References
- 1. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benthamscience.com [benthamscience.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06681B [pubs.rsc.org]
- 12. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Managing Exothermic Conditions in Pyrazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth, experience-based answers to common challenges encountered during the synthesis of pyrazoles using hydrazine and 1,3-dicarbonyl compounds, a classic and powerful transformation known as the Knorr pyrazole synthesis.[1][2] The high reactivity of hydrazine makes this reaction inherently fast and often highly exothermic.[1] Without proper control, this exotherm can lead to hazardous conditions, reduced yield, and increased impurity profiles. This resource is designed to help you navigate these challenges safely and effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the Knorr pyrazole synthesis with hydrazine so exothermic?
A1: The significant release of heat stems from both kinetic and thermodynamic factors. The reaction involves a series of rapid condensation and cyclization steps. Mechanistically, the process begins with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate, which then undergoes an intramolecular cyclization and a second dehydration.[2][3] The primary drivers of the exotherm are:
-
Formation of Stable Bonds: The reaction forms a highly stable, aromatic pyrazole ring system and two molecules of water.[1] The net enthalpy change from breaking C=O and N-H bonds and forming stable C=N, C-N, and O-H bonds is highly favorable, releasing significant energy as heat.
-
High Reactivity of Hydrazine: Hydrazine is a potent nucleophile, leading to a very fast initial reaction rate.[1] When the rate of heat generation surpasses the rate of heat removal, the reaction temperature increases, which in turn further accelerates the reaction rate, creating a feedback loop.[4]
Q2: What are the primary risks of an uncontrolled exothermic reaction in this synthesis?
A2: The most significant risk is a thermal runaway .[4][5] This occurs when the reaction's cooling system is overwhelmed, leading to an exponential increase in temperature and pressure.[4][5] The consequences can be severe:
-
Pressure Build-up and Explosion: Rapid temperature increases can cause the solvent to boil violently. If the reaction generates non-condensable gases, pressure can build rapidly, exceeding the vessel's limits and leading to rupture or explosion.[5] Hydrazine itself is a high-energy compound and can decompose violently at elevated temperatures, especially in the absence of a solvent like water (i.e., anhydrous hydrazine).[6][7]
-
Release of Toxic Materials: A vessel failure will release unreacted hydrazine (a suspected carcinogen), corrosive reagents, and volatile organic solvents into the laboratory environment.[7][8]
-
Reduced Product Quality: Even minor temperature excursions can lead to the formation of side products and impurities, complicating purification and reducing the overall yield.
Q3: What are the most critical parameters to monitor and control?
A3: To ensure a safe and reproducible synthesis, you must rigorously control three key parameters:
-
Reagent Addition Rate: This is the most effective method for controlling the rate of heat generation. Adding the limiting reagent (typically hydrazine) slowly, in a semi-batch process, ensures that the instantaneous concentration of reactants is low, preventing the reaction from proceeding too quickly.[9]
-
Temperature: Continuous monitoring of the internal reaction temperature is non-negotiable. This data provides direct feedback on the reaction's progress and the effectiveness of the cooling system.
-
Agitation/Mixing: Efficient stirring is crucial to prevent the formation of localized hot spots where reagents can concentrate, leading to a localized runaway.[10] Poor mixing can also cause the reaction to appear stalled, leading to a dangerous accumulation of unreacted reagents.[11]
Troubleshooting Guide: Common Experimental Issues
Problem 1: My reaction experiences a sharp, uncontrollable temperature spike immediately upon adding hydrazine.
-
Root Cause: This is a classic sign that the rate of heat generation is far exceeding the heat removal capacity of your setup. The initial reaction rate is too high due to the instantaneous availability of both reactants.
-
Solution: Implement Controlled Addition (Semi-Batch Operation)
-
Explanation: Instead of adding all the hydrazine at once (batch mode), add it slowly and continuously over a prolonged period using a syringe pump or a pressure-equalizing dropping funnel.[9] This makes the hydrazine the limiting reactant at any given moment, and the overall reaction rate becomes dependent on the addition rate, not the intrinsic chemical kinetics.
-
Protocol:
-
Dissolve the 1,3-dicarbonyl compound in a suitable solvent within the reactor.
-
Ensure the reactor's cooling system (e.g., ice bath, cryostat) is active and the internal temperature is stable at the desired setpoint (e.g., 0-5 °C).
-
Prepare a solution of hydrazine hydrate in the same solvent.
-
Begin adding the hydrazine solution dropwise via a syringe pump at a pre-determined rate.
-
Carefully monitor the internal temperature. If it rises more than 2-3 °C above the setpoint, immediately stop the addition . Do not resume addition until the temperature has stabilized back at the setpoint.
-
Caption: Workflow for safe, controlled addition of hydrazine.
-
Problem 2: My yield is low, and I see multiple spots on my TLC plate that are difficult to separate.
-
Root Cause: This issue is often linked to poor temperature control. Even minor temperature excursions can activate alternative reaction pathways, leading to side products such as bis-pyrazoles or partially cyclized intermediates.
-
Solution: Solvent Selection and Process Characterization
-
Explanation: The choice of solvent impacts heat capacity and boiling point, which are critical for thermal management. A solvent with a higher heat capacity can absorb more energy for a given temperature rise. Furthermore, understanding the reaction's thermal profile through calorimetry can provide invaluable data for maintaining control.
-
Recommendations:
-
Solvent Choice: Select a solvent that is inert to the reactants and has a boiling point well above your intended reaction temperature. This provides a buffer against accidental overheating. Alcohols like ethanol or propanol are common choices.[1]
-
Reaction Calorimetry: For process development and scale-up, using a reaction calorimeter (RC1) or heat flow calorimeter is highly recommended.[12][13][14] These instruments measure the heat evolved in real-time, allowing you to calculate the total heat of reaction, the maximum adiabatic temperature rise (ΔT_ad), and the rate of heat release.[10][12][15] This data is essential for ensuring your cooling system is adequately sized for the reaction at scale.[14][16]
-
Parameter Ethanol Isopropanol Toluene Acetonitrile Boiling Point (°C) 78.4 82.5 110.6 81.6 Specific Heat (J/g·K) 2.44 2.60 1.80 2.23 Notes Protic, common choice Protic, slightly higher BP Aprotic, wider temp range Aprotic, polar Caption: Properties of common solvents for pyrazole synthesis.
-
Problem 3: How do I approach scaling up this reaction from 1 gram to 100 grams safely?
-
Root Cause of Danger: The challenge of scale-up lies in the changing surface-area-to-volume ratio.[9][17] As you increase the reactor size, the volume (which dictates heat generation) increases by the cube of the radius, while the surface area available for cooling (the reactor wall) only increases by the square.[9][17] This means a reaction that was easily controlled on a small scale can quickly become an uncontrollable thermal runaway on a larger scale.[16][17]
-
Solution: A Staged, Data-Driven Approach
-
Explanation: Never scale up an exothermic reaction by more than a factor of 5-10 at a time without a thorough safety assessment.[11] A pilot-scale run is essential to identify unforeseen challenges.[10]
-
Scale-Up Protocol:
-
Hazard Assessment: Before any scale-up, perform a comprehensive reaction hazard assessment.[11] Use techniques like Differential Scanning Calorimetry (DSC) to screen for the onset temperature of any decomposition reactions involving your reactants, products, or intermediates.[15]
-
Calculate Cooling Capacity: Understand the heat removal capability of your larger reactor. This is often provided by the manufacturer or can be estimated.
-
Model the Reaction: Using data from reaction calorimetry (see Problem 2), ensure that the maximum rate of heat evolution (q_rxn) does not exceed the cooling capacity (q_cool) of the larger vessel.
-
Develop an Emergency Plan: What happens if the cooling fails? You must know the maximum temperature your reaction could reach under adiabatic conditions (ΔT_ad) and have a plan to mitigate it.[18] This could involve an emergency quenching system (e.g., adding a cold, inert solvent or a reaction inhibitor).[18]
-
Caption: Decision tree for troubleshooting a potential thermal runaway.
-
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ehs.ufl.edu [ehs.ufl.edu]
- 8. reddit.com [reddit.com]
- 9. fauske.com [fauske.com]
- 10. amarequip.com [amarequip.com]
- 11. icheme.org [icheme.org]
- 12. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 13. youtube.com [youtube.com]
- 14. fauske.com [fauske.com]
- 15. dekra.us [dekra.us]
- 16. helgroup.com [helgroup.com]
- 17. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 18. process-technology-online.com [process-technology-online.com]
Technical Support Center: Optimization of Substituted Pyrazole Synthesis
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the synthesis of substituted pyrazoles. The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, but its synthesis, while seemingly straightforward, is fraught with challenges ranging from low yields to complex isomeric mixtures.[1][2][3] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Common Issues in Pyrazole Synthesis
This section addresses the most frequent problems encountered during the synthesis of substituted pyrazoles, particularly via the common Knorr synthesis pathway, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4][5][6][7]
Issue 1: Low or No Product Yield
Symptoms:
-
Analysis of the crude reaction mixture by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) shows a significant amount of unreacted starting materials, even after prolonged reaction times.[8]
-
The isolated yield is substantially lower than reported in the literature for similar substrates.
Probable Causes & Solutions:
-
Purity of Starting Materials: Hydrazine derivatives can degrade over time, especially if exposed to air and light, leading to decomposition and the formation of colored impurities.[4] 1,3-dicarbonyl compounds can also contain impurities that inhibit the reaction.
-
Solution: Always use fresh, high-purity hydrazine or its more stable salt form (e.g., hydrochloride).[4] Verify the purity of the dicarbonyl compound by NMR or other analytical techniques before starting the reaction. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation of sensitive reagents.[4]
-
-
Suboptimal Reaction Conditions: The reaction kinetics may be slow due to insufficient temperature, incorrect solvent, or an inappropriate catalyst.
-
Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can sterically hinder the necessary condensation and cyclization steps.
-
Inappropriate pH: The Knorr synthesis and related cyclocondensations are often pH-sensitive. The reaction is typically acid-catalyzed, as protonation of a carbonyl group activates it for nucleophilic attack by the hydrazine.[5][13]
Issue 2: Formation of Undesired Regioisomers
Symptoms:
-
TLC analysis shows two or more product spots with very similar Rf values.
-
The ¹H NMR spectrum of the purified product is complex, showing multiple sets of signals for the pyrazole ring and its substituents.
Probable Causes & Solutions:
-
Use of Unsymmetrical Reagents: This is the most common cause. When a non-symmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine), the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to a mixture of two pyrazole regioisomers.[1][8][16][17]
-
Solution 1: Optimize Reaction Solvent: The choice of solvent can significantly influence the regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been shown to dramatically improve the selectivity for one regioisomer over the other compared to standard solvents like ethanol.[16] These solvents can modulate the reactivity of the carbonyl groups and the hydrazine through hydrogen bonding.
-
Solution 2: Control Reaction pH: The pH of the reaction can influence which carbonyl group is more readily attacked. A systematic screening of pH conditions can help favor the formation of the desired isomer.[1][13]
-
Solution 3: Purification and Characterization: If isomeric mixtures are unavoidable, they must be separated and characterized. Meticulous silica gel column chromatography is often required.[8] For unambiguous structure determination, 2D NMR experiments, particularly NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable. A NOESY experiment can show through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming their proximity and thus the isomeric structure.[8]
-
Issue 3: Difficulty in Product Purification
Symptoms:
-
The crude product is a dark, oily, or tarry substance that is difficult to handle.
-
The desired product co-elutes with impurities during column chromatography.
-
The product "oils out" instead of crystallizing during recrystallization attempts.
Probable Causes & Solutions:
-
Hydrazine Decomposition: As mentioned, hydrazine decomposition can lead to colored, polymeric byproducts that complicate purification.[4]
-
Solution: In addition to using fresh reagents, consider adding activated charcoal to the crude product solution and filtering before concentration and chromatography. This can help remove highly colored, non-polar impurities.
-
-
Incomplete Cyclization: The reaction may stall at the hydrazone or hydroxylpyrazolidine intermediate stage, leading to a complex mixture.[1][8]
-
Solution: Ensure the reaction goes to completion by extending the reaction time or increasing the temperature. Adding a dehydrating agent or ensuring the removal of water can drive the final dehydration step to form the aromatic pyrazole ring.
-
-
Alternative Purification Strategy: When standard chromatography or recrystallization fails, an alternative method can be effective. Pyrazoles are basic due to the sp²-hybridized nitrogen atom, which is not involved in the aromatic system.[6][18]
-
Solution: Dissolve the crude product in an organic solvent and treat it with an acid (e.g., HCl in ether or an organic acid) to precipitate the pyrazole as its acid addition salt.[19] The salt can often be isolated as a clean, crystalline solid, which is then filtered and washed. The free pyrazole base can be recovered by neutralizing the salt with a mild base (e.g., NaHCO₃ solution) and extracting it into an organic solvent.[19]
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for my pyrazole synthesis? A1: The solvent choice is critical and impacts yield, reaction time, and regioselectivity.
-
Protic Solvents (e.g., Ethanol, Acetic Acid): These are the most common and are often used in standard Knorr synthesis. Ethanol is a good general-purpose solvent, while acetic acid can serve as both a solvent and an acid catalyst.[14]
-
Aprotic Polar Solvents (e.g., DMF, DMSO): These can be advantageous for less reactive substrates or when higher temperatures are needed.[8]
-
Fluorinated Alcohols (TFE, HFIP): As detailed in the troubleshooting section, these are the solvents of choice when controlling regioselectivity is a primary concern.[16]
-
Solvent-Free Conditions: For green chemistry approaches, reactions can be run neat or by grinding reagents together, sometimes with a solid support or catalyst.[3][20] This often requires thermal or microwave energy but can lead to faster reactions and simpler workups.[20][21]
Q2: When should I consider using microwave-assisted synthesis? A2: Microwave-assisted synthesis is an excellent strategy when conventional heating methods result in low yields, long reaction times, or significant byproduct formation.[11] The rapid, uniform heating provided by microwaves can accelerate the reaction rate dramatically, often reducing reaction times from many hours to mere minutes and leading to cleaner product formation and higher yields.[9][10][22] It is particularly useful for high-throughput synthesis in drug discovery projects.
Q3: What are the main advantages of a multi-component synthesis approach for pyrazoles? A3: Multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy. Instead of synthesizing and isolating intermediates, an MCR combines three or more starting materials in a single pot to form the final product.[23][24] This reduces the number of synthetic steps, minimizes solvent waste, and saves time. For example, 1,3-diketones can be generated in situ from ketones and acid chlorides and then immediately reacted with hydrazine without isolation, providing a rapid route to complex pyrazoles.[17][23]
Data & Visualization
Data Tables
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis This table summarizes the typical improvements seen when switching from conventional reflux to microwave irradiation for the synthesis of pyrazole hybrids.
| Entry | Method | Reaction Time | Yield (%) | Reference |
| 1 | Conventional Reflux | 7–9 hours | 79-85 | [9][10] |
| 2 | Microwave Irradiation | 9–10 minutes | 88-92 | [9][10] |
Table 2: Effect of Solvent on Regioselectivity in the Synthesis of a 3-Trifluoromethylpyrazole Data illustrates how fluorinated solvents can dramatically improve the ratio of the desired regioisomer.
| Solvent | Temperature | Isomer Ratio (Desired:Undesired) | Reference |
| Ethanol (EtOH) | Reflux | Low selectivity (mixture) | [16] |
| Trifluoroethanol (TFE) | Room Temp | 85:15 | [16] |
| Hexafluoroisopropanol (HFIP) | Room Temp | 97:3 | [16] |
Diagrams
Caption: A general troubleshooting workflow for optimizing pyrazole synthesis.
Experimental Protocols
Protocol 1: General Knorr Synthesis of a 1,3,5-Trisubstituted Pyrazole with Optimization Tips
This protocol is a starting point and should be optimized for specific substrates.[7][14]
Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[7]
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (e.g., phenylhydrazine) (1.1 eq)
-
Ethanol or Acetic Acid
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL per mmol of dicarbonyl).
-
Reagent Addition: Add the substituted hydrazine (1.1 eq) to the solution. If using a hydrazine salt, an equivalent of a mild base may be needed. For acid catalysis, add a few drops of glacial acetic acid.[14]
-
Heating: Heat the reaction mixture to reflux (or a target temperature, e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed (typically 1-4 hours).[8] A common mobile phase is 30% ethyl acetate in hexane.
-
Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography or recrystallization.[8][25]
Protocol 2: Microwave-Assisted Synthesis for Accelerated Reaction
This protocol demonstrates the significant time savings of microwave synthesis.[10][22]
Materials:
-
Chalcone or other suitable α,β-unsaturated carbonyl (1.0 eq)
-
Substituted phenylhydrazine hydrochloride (1.0 eq)
-
Sodium hydroxide
-
Ethanol
-
Microwave synthesis vial
Procedure:
-
Setup: In a microwave vial, combine the α,β-unsaturated carbonyl (1 mmol) and the substituted phenylhydrazine hydrochloride (1 mmol) in absolute ethanol (3 mL).
-
Base Addition: Add sodium hydroxide (2.5 mmol) to make the solution alkaline.
-
Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 75-100 °C) and power (e.g., 100 W) for 15-30 minutes.[22]
-
Monitoring & Work-up: Monitor the reaction by TLC. Once complete, cool the vial, and proceed with an appropriate aqueous work-up and purification as described in Protocol 1.
References
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 18. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 19. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors [mdpi.com]
- 23. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 24. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 25. paperpublications.org [paperpublications.org]
minimizing regioisomer byproduct formation in pyrazole synthesis
A Senior Application Scientist's Guide to Minimizing Regioisomeric Byproduct Formation
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the factors that govern pyrazole formation, enabling you to troubleshoot and optimize your reactions effectively. The formation of regioisomeric mixtures is one of the most persistent challenges in pyrazole synthesis, particularly when using classical methods like the Knorr synthesis with unsymmetrical precursors.[1][2][3] This guide will equip you with the knowledge and practical strategies to control these outcomes.
Understanding the Core Challenge: The Origin of Regioisomers
The classic and widely-used Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[4][5][6] When the 1,3-dicarbonyl is unsymmetrical (i.e., has different substituents, R¹ and R³), the substituted hydrazine can attack either of the two distinct carbonyl carbons. This leads to two competing reaction pathways, often resulting in the formation of two distinct regioisomeric pyrazoles.[1][7][8] Controlling which pathway is favored is the key to minimizing byproduct formation and simplifying downstream processing.[7]
The outcome is a delicate balance of several factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons. An electron-withdrawing group will make the adjacent carbonyl carbon more susceptible to nucleophilic attack.[7]
-
Steric Effects: The steric hindrance around each carbonyl group. The hydrazine will preferentially attack the less sterically hindered carbonyl.[7]
-
Reaction Conditions: The solvent, pH, and temperature can dramatically influence the reaction pathway, sometimes even reversing the selectivity.[7][9]
Below is a diagram illustrating the fundamental mechanistic choice that leads to regioisomeric products.
Caption: Competing pathways in the Knorr synthesis leading to two regioisomers.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered during pyrazole synthesis.
Q1: My pyrazole synthesis is producing a nearly 1:1 mixture of regioisomers. What is the most impactful change I can make to improve selectivity?
A1: The single most effective and often transformative change you can make is to switch the reaction solvent from a standard alcohol (like ethanol) to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[2][10]
The Causality: Standard alcohols like ethanol are nucleophilic and can compete with the hydrazine in attacking the more reactive carbonyl group of the 1,3-dicarbonyl, which can diminish regioselectivity.[10] Fluorinated alcohols, in contrast, are highly polar and can stabilize intermediates, but they are non-nucleophilic.[10][11] This lack of nucleophilicity means they don't compete in the initial attack, allowing the inherent electronic and steric differences between the two carbonyls to dictate the outcome with much higher fidelity.[10] This often leads to a dramatic shift from poor selectivity to ratios exceeding 98:2 in favor of a single isomer.[10][12]
Q2: How do the substituents on my 1,3-dicarbonyl affect which regioisomer is formed?
A2: The electronic nature of the substituents is a primary director of the reaction. A powerful electron-withdrawing group (EWG), such as a trifluoromethyl (CF₃) group, significantly increases the electrophilicity of the adjacent carbonyl carbon. The initial, and often rate-determining, attack of the hydrazine will preferentially occur at this more electron-deficient center.
For a substituted hydrazine (R-NHNH₂), the more nucleophilic nitrogen (typically the unsubstituted -NH₂) will attack the more electrophilic carbonyl. For example, in the reaction of methylhydrazine with a 1,3-diketone bearing a CF₃ group and an aryl group, the reaction in a non-interfering solvent will favor the formation of the pyrazole where the N-methyl group is adjacent to the carbon derived from the aryl-substituted carbonyl.
Q3: I am using an arylhydrazine. Can I control the reaction by modifying the hydrazine itself?
A3: Yes, the form of the arylhydrazine used can act as a regiochemical switch. A study has shown that reacting a trichloromethyl enone with an arylhydrazine hydrochloride preferentially yields the 1,3-regioisomer.[13] In contrast, using the corresponding free arylhydrazine base leads exclusively to the 1,5-regioisomer.[13]
The Causality: This remarkable switch is attributed to the reaction mechanism. Under acidic conditions (using the hydrochloride salt), the reaction proceeds through a specific pathway that favors one mode of cyclization. When the free base is used, a different intermediate is formed, leading to the alternative regioisomer. This provides a powerful and straightforward method for selectively accessing either product from the same set of precursors.[13]
Q4: My reaction is complete, but I have an inseparable mixture of isomers. How can I confirm the identity of each regioisomer?
A4: Unambiguous characterization is crucial. While TLC and ¹H NMR might show two distinct spots or sets of peaks, assigning the structures requires more advanced techniques.
-
2D NMR Spectroscopy (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is one of the most powerful tools for this purpose.[14][15] It allows you to determine the spatial proximity of protons. By observing a cross-peak between the protons of the N-substituent (e.g., N-CH₃) and the protons of the substituent at the C5 position of the pyrazole ring, you can definitively assign the regiochemistry.
-
X-Ray Crystallography: If one of the isomers can be crystallized, single-crystal X-ray diffraction provides unequivocal proof of its structure.[14][16] This can then be used to assign the identity of the other isomer by comparing spectroscopic data.[4]
Troubleshooting Guides & Experimental Protocols
This section provides detailed workflows to address specific experimental challenges.
Guide 1: Low Regioselectivity in a Standard Synthesis
Issue: You are performing a Knorr synthesis with an unsymmetrical 1,3-diketone and a substituted hydrazine in ethanol, and obtaining a mixture of regioisomers with a ratio worse than 80:20.
Caption: Troubleshooting workflow for low regioselectivity.
Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Alcohol Solvent
This protocol is adapted from methodologies proven to enhance regioselectivity.[17][18]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard work-up and purification reagents (ethyl acetate, water, brine, anhydrous sodium sulfate)
-
-
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in TFE (approx. 0.1-0.2 M concentration).
-
Add the substituted hydrazine (1.1 eq) dropwise to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[17]
-
Cool the reaction mixture to room temperature.
-
Remove the TFE solvent under reduced pressure using a rotary evaporator.[17]
-
Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[17]
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[17]
-
Characterize the product using NMR spectroscopy (¹H, ¹³C, and NOESY) to confirm its structure and assess isomeric purity.
-
Guide 2: Product Mixture is Formed and Requires Separation
Issue: Optimization was not fully successful, or you are working with a legacy mixture. You need to separate and characterize the regioisomers.
Caption: Workflow for the separation and characterization of regioisomers.
Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography
This is a general protocol for separating a mixture of two pyrazole regioisomers.[18]
-
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel (appropriate mesh size for flash chromatography)
-
Solvents for elution (e.g., hexanes, ethyl acetate)
-
TLC plates and developing chamber
-
Fraction collection tubes
-
-
Procedure:
-
Develop a TLC Method: First, find a solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) that provides good separation between the two regioisomer spots on a TLC plate. The Rf values should be distinct.
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial, low-polarity eluent.
-
Load the Sample: Dissolve the crude mixture in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.
-
Elute the Column: Begin eluting with the low-polarity solvent system developed in step 1. Collect fractions and monitor them by TLC.
-
Increase Polarity (if necessary): If the compounds are slow to elute, gradually increase the polarity of the solvent system (e.g., to 8:2 or 7:3 Hexanes:Ethyl Acetate).
-
Combine and Concentrate: Combine the fractions that contain the pure, isolated isomers (as determined by TLC). Remove the solvent under reduced pressure to yield the purified products.
-
Confirm Purity: Assess the purity of each isolated isomer by ¹H NMR.
-
Data Summary: The Impact of Solvent on Regioselectivity
The choice of solvent can be the difference between an unworkable mixture and a highly selective transformation. The table below summarizes data from the literature, highlighting the dramatic improvement seen with fluorinated alcohols.[10]
| Entry | 1,3-Diketone Substituents (R¹, R²) | Hydrazine | Solvent | Regioisomer Ratio (A:B) | Yield (%) | Reference |
| 1 | 2-Furyl, CF₃ | Methylhydrazine | EtOH | 36:64 | 99 | [10] |
| 2 | 2-Furyl, CF₃ | Methylhydrazine | TFE | 85:15 | 99 | [10] |
| 3 | 2-Furyl, CF₃ | Methylhydrazine | HFIP | 97:3 | 98 | [10] |
| 4 | 2-Furyl, CF₂CF₃ | Methylhydrazine | EtOH | 64:36 | 93 | [10] |
| 5 | 2-Furyl, CF₂CF₃ | Methylhydrazine | HFIP | >99:<1 | 99 | [10] |
Regioisomer A corresponds to the 5-Aryl-3-fluoroalkyl pyrazole; Regioisomer B corresponds to the 3-Aryl-5-fluoroalkyl pyrazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. benchchem.com [benchchem.com]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. mdpi.com [mdpi.com]
- 13. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 15. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 16. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Regioselectivity in 1,3-Substituted Pyrazole Synthesis
Welcome to the technical support center for controlling regioselectivity in the synthesis of 1,3-substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis. Pyrazoles are a cornerstone in medicinal chemistry, but achieving the desired regioisomer can be a significant synthetic hurdle.[1] This resource provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the "why" behind the "how."
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in the Knorr synthesis of pyrazoles?
The regiochemical outcome of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is governed by a combination of electronic and steric factors of both reactants, as well as the reaction conditions.[2][3]
-
Electronic Effects: The electronic nature of the substituents is a critical factor.[2] Electron-withdrawing groups on the 1,3-dicarbonyl compound can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[2]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[2]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and influence the rate of condensation at each carbonyl group.[2][3]
-
Solvent: The choice of solvent can dramatically impact regioselectivity. For instance, fluorinated alcohols have been shown to significantly favor the formation of a single regioisomer compared to conventional solvents like ethanol.[2][4][5]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product ratio.[2]
Q2: I'm getting a mixture of regioisomers. What is the first thing I should try to improve selectivity?
If you are obtaining a mixture of regioisomers, the most impactful and often simplest parameter to change is the solvent . Conventional wisdom often points to ethanol for this condensation; however, switching to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity, in some cases up to 99:1.[4][5] This is particularly effective when one of the substituents on the dicarbonyl is a fluoroalkyl group.
Q3: How does the substituent on the hydrazine (e.g., methyl vs. phenyl) affect the reaction outcome?
The substituent on the hydrazine alters the nucleophilicity of the two nitrogen atoms. In methylhydrazine, the methyl group is electron-donating, making the substituted nitrogen (N1) more nucleophilic. In phenylhydrazine, the phenyl group is electron-withdrawing, making the unsubstituted nitrogen (NH2) more nucleophilic.[5] This difference dictates the initial point of attack on the dicarbonyl and is a key determinant of the final regioisomer.
Q4: Are there alternatives to the Knorr synthesis for better regiocontrol?
Yes, several other methods offer excellent regioselectivity:
-
1,3-Dipolar Cycloaddition: The reaction of nitrilimines (generated in situ from hydrazonyl halides) with alkynes can provide tetrasubstituted pyrazoles, though regioselectivity can sometimes be low.[6] However, using sydnones and 2-alkynyl-1,3-dithianes in a base-mediated [3+2] cycloaddition can achieve excellent regioselectivity.[7][8]
-
Reaction with α,β-Unsaturated Ketones (Chalcones): The condensation of hydrazines with chalcones can lead to pyrazolines, which are then oxidized to pyrazoles, often with good regiocontrol.[9]
-
Multicomponent Reactions: One-pot multicomponent reactions can provide highly substituted pyrazoles with high regioselectivity, often under mild and environmentally friendly conditions.[10]
Troubleshooting Guide
Problem 1: Poor or reversed regioselectivity with trifluoromethyl-1,3-diketones.
Scenario: You are reacting a 1-aryl-4,4,4-trifluorobutane-1,3-dione with methylhydrazine in ethanol, expecting the 1-methyl-3-aryl-5-(trifluoromethyl)pyrazole, but you are getting the opposite regioisomer or a poor ratio.
Root Cause Analysis: The trifluoromethyl group is strongly electron-withdrawing, making the adjacent carbonyl highly electrophilic. In ethanol, the reaction can be under thermodynamic control, leading to a mixture of products. The relative nucleophilicity of the two nitrogen atoms in methylhydrazine and their attack on the two different carbonyls are not well-differentiated under these conditions.
Solution Pathway:
-
Solvent Change (Primary Recommendation): Switch the solvent from ethanol to a fluorinated alcohol.[4][5]
-
TFE (2,2,2-trifluoroethanol): A good starting point that often significantly improves selectivity.
-
HFIP (1,1,1,3,3,3-hexafluoro-2-propanol): Often provides the highest regioselectivity, pushing the reaction towards a single isomer.[5] The unique properties of these solvents, including their high ionizing power and low nucleophilicity, are thought to stabilize key intermediates and favor one reaction pathway.
-
-
Temperature Adjustment: Lowering the reaction temperature can sometimes favor the kinetically controlled product, which may be the desired isomer.
Workflow Diagram: Solvent-Mediated Regiocontrol
Caption: Impact of solvent choice on regioselectivity.
Problem 2: Difficulty separating the resulting regioisomers.
Scenario: Your reaction consistently produces an inseparable mixture of regioisomers, and solvent changes have not yielded a single product.
Root Cause Analysis: The physicochemical properties (polarity, boiling point, etc.) of the two regioisomers are too similar for effective separation by standard chromatography or crystallization. This necessitates a synthetic solution rather than a purification one.
Solution Pathway:
-
Protecting Group Strategy: If applicable, consider a synthesis route where one of the reactive sites is temporarily blocked.
-
Alternative Synthetic Route: Move away from the 1,3-dicarbonyl condensation. A stepwise approach that builds the pyrazole ring with unambiguous connectivity is required.
-
Example using an Alkyne: Synthesize a substituted acetylenic ketone. The reaction of these substrates with hydrazines is often highly regioselective, affording single pyrazole isomers in excellent yields.[11]
-
Experimental Protocol: Regioselective Synthesis from an Acetylenic Ketone
-
Starting Material Synthesis: Prepare the required α,β-acetylenic ketone from a terminal alkyne and an appropriate aldehyde.
-
Cyclocondensation:
-
Dissolve the acetylenic ketone (1.0 eq) in ethanol.
-
Add the substituted hydrazine (1.1 eq).
-
If the hydrazine is a salt (e.g., hydrochloride), add a mild base like sodium acetate (1.2 eq).
-
Reflux the mixture for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the single 1,3-disubstituted pyrazole regioisomer.
-
Problem 3: No reaction or very low yield.
Scenario: You are attempting a Knorr condensation, but you are recovering starting material or observing very low conversion.
Root Cause Analysis:
-
Deactivated Substrates: Highly electron-rich 1,3-dicarbonyls or sterically hindered substrates can be unreactive.
-
Poor Nucleophile: A very electron-deficient hydrazine (e.g., with multiple nitro groups on a phenyl ring) may be too poor a nucleophile to initiate the reaction.
-
Inappropriate pH: The reaction is often acid-catalyzed.[12][13] Without a catalytic amount of acid, the reaction may not proceed, especially the dehydration steps.
Solution Pathway:
-
Catalysis: Add a catalytic amount of a protic acid, such as acetic acid or a few drops of concentrated HCl.[9][14] This protonates a carbonyl oxygen, activating it for nucleophilic attack.
-
Increase Temperature: Refluxing the reaction mixture can provide the necessary activation energy.
-
Use a More Reactive Dicarbonyl Equivalent: Instead of a simple diketone, consider using a β-ketoester or a β-enaminone, which can exhibit different reactivity profiles.[14][15]
Mechanism Overview: The Knorr Pyrazole Synthesis
Caption: Competing pathways in Knorr pyrazole synthesis.
Quantitative Data Summary
The choice of solvent has a profound effect on the observed regioselectivity. The following table summarizes typical isomer ratios obtained from the reaction of 1-(Aryl)-4,4,4-trifluorobutane-1,3-diones with substituted hydrazines.
| R¹ (on Diketone) | R³ (on Hydrazine) | Solvent | Regioisomeric Ratio (A:B) | Reference |
| Phenyl | Methyl | Ethanol | 24:76 | [5] |
| Phenyl | Methyl | TFE | 81:19 | [5] |
| Phenyl | Methyl | HFIP | 99:1 | [5] |
| p-Methoxyphenyl | Methyl | Ethanol | 55:45 | [5] |
| p-Methoxyphenyl | Methyl | HFIP | 99:1 | [5] |
| Phenyl | Phenyl | Ethanol | 48:52 | [5] |
| Phenyl | Phenyl | HFIP | 97:3 | [5] |
Regioisomer A: N-R³ is adjacent to C-R¹; Regioisomer B: N-R³ is adjacent to C-CF₃.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
- 13. name-reaction.com [name-reaction.com]
- 14. chemhelpasap.com [chemhelpasap.com]
- 15. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Androgen Receptor Modulator Intermediates: 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile in Focus
In the landscape of modern therapeutics, Selective Androgen Receptor Modulators (SARMs) represent a significant leap forward, offering the promise of tissue-selective anabolic effects with a reduced profile of the androgenic side effects associated with traditional steroids.[1][2][3] This unique characteristic has positioned them as promising candidates for treating conditions like muscle wasting, cachexia, and osteoporosis.[2][3][4] The efficacy and scalability of SARM synthesis are critically dependent on the strategic choice of chemical intermediates.
This guide provides an in-depth comparison of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile, a pivotal intermediate, against other foundational molecules used in the synthesis of various nonsteroidal SARMs. We will dissect the synthetic pathways, evaluate reaction efficiencies, and provide the experimental context necessary for researchers and drug development professionals to make informed decisions in their synthetic endeavors.
Spotlight on this compound: A Core Building Block
This compound (CAS: 1297537-37-1) is a crucial intermediate in the synthesis of potent androgen receptor antagonists, including the investigational drug ODM-201 (darolutamide) and other related compounds.[5][6] Its rigid structure, featuring a pyrazole ring linked to a chlorobenzonitrile moiety, provides a versatile scaffold for building complex SARM molecules.
Synthesis of this compound
The synthesis of this intermediate can be approached through several routes, each with distinct advantages in terms of reagent availability, yield, and purity. Two prevalent methods are highlighted below.
Method 1: Suzuki Coupling Approach
This process leverages a palladium-catalyzed Suzuki coupling reaction, a robust and widely used method for creating carbon-carbon bonds. The use of a protecting group on the pyrazole nitrogen is a key strategic choice to prevent side reactions and ensure regioselectivity.
Diagram 1: Suzuki Coupling Pathway for Intermediate V.
Experimental Protocol (Method 1):
-
Step 1: Synthesis of the Protected Intermediate (III).
-
Charge a reaction vessel with 4-bromo-2-chlorobenzonitrile (II), Pd(OAc)2, triphenylphosphine, and a suitable base in an acetonitrile-water solvent system.
-
Heat the mixture to approximately 70 ± 3 °C under a nitrogen atmosphere.
-
Add a solution of 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (I) in acetonitrile to the reaction mixture over 30 minutes.
-
Stir the reaction for 2 hours at 70 ± 3 °C.
-
Upon completion, separate the aqueous phase. Cool the remaining acetonitrile phase and add water to precipitate the product.
-
Isolate the solid product (III) by filtration. This step typically yields a product with high purity (e.g., 99.8%).[5]
-
-
Step 2: Deprotection to Yield the Final Intermediate (V).
-
Suspend the protected intermediate (III) in methanol.
-
Add a catalytic amount of 30% HCl at 10 ± 3 °C and stir for 2 hours.
-
Neutralize the mixture with ammonia water.
-
Add water to induce precipitation and stir overnight at room temperature.
-
Cool the mixture to 0-5 °C and stir for 4 hours to maximize crystallization.
-
Filter the crystalline product, wash with a cold water:methanol mixture, and dry. This deprotection step is highly efficient, with reported yields of up to 95.8% and purity of 99.7%.[7]
-
Method 2: Nucleophilic Aromatic Substitution
An alternative route involves the reaction of 1H-pyrazol-5-one with 2-chloro-4-nitrobenzonitrile.[8] This method relies on the nucleophilic character of the pyrazolone to displace a leaving group on the benzonitrile ring, followed by subsequent chemical modifications. While details are less publicly documented, this pathway offers a different set of starting materials and reaction conditions.
Comparative Analysis: Alternative SARM Intermediates
The synthetic landscape for SARMs is diverse, with different structural classes requiring unique intermediates and synthetic strategies. Here, we compare this compound with key intermediates for other prominent SARMs.
Intermediates for Arylpropionamide-Based SARMs (e.g., Enobosarm/Ostarine)
Enobosarm (GTx-024, MK-2866) is one of the most clinically studied SARMs.[9][10] Its structure, ((2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide), is assembled from distinct building blocks.[10]
-
Key Intermediates: The synthesis typically involves the coupling of two core aromatic pieces: a substituted phenol (e.g., 4-cyanophenol) and an aniline derivative (e.g., 4-amino-2-(trifluoromethyl)benzonitrile), with a chiral propanamide backbone.
-
Synthetic Strategy: A common approach involves the nucleophilic attack of the phenol on a chiral epoxide intermediate, followed by amide bond formation. This strategy is crucial for establishing the correct stereochemistry, which is vital for biological activity.
Diagram 2: Generalized Pathway for Enobosarm Synthesis.
Intermediates for Bicyclic Hydantoin-Based SARMs
This class of SARMs utilizes a different heterocyclic core. The synthesis relies on building the hydantoin ring system from appropriate precursors.
-
Key Intermediates: A primary intermediate is often a ketone, which serves as the anchor for constructing the final SARM structure. For example, the synthesis of some tropane-derived SARMs uses a ketone intermediate that is then elaborated.[11]
-
Synthetic Strategy: The process may involve a Swern oxidation to generate the key ketone, followed by reactions with Grignard reagents (using additives like CeCl₃·2LiCl to ensure selectivity) to introduce diversity.[11]
Intermediates for Aminocyclopentanol-Based SARMs (e.g., LY305)
The transdermal SARM LY305 (2-chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile) showcases another distinct synthetic approach.[12][13][14]
-
Key Intermediates: The synthesis hinges on 2-chloro-4-iodo-3-methylbenzonitrile and the chiral aminocyclopentanol, (1R,2R)-2-amino-1-methyl-cyclopentanol .[12]
-
Synthetic Strategy: The core reaction is a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between the aryl halide and the amine.[12] This method is highly valued for its functional group tolerance and reliability.
Head-to-Head Comparison of Intermediates
The choice of an intermediate profoundly impacts the overall efficiency, cost, and scalability of SARM synthesis.
Diagram 3: Comparative Logic of SARM Intermediate Classes.
Data Summary: Performance of SARM Intermediates
| Intermediate Class | Key Synthetic Reaction | Typical Yield | Purity | Key Considerations |
| This compound | Suzuki Coupling & Deprotection | >90% (overall) | >99.5% (HPLC)[5][7] | Requires palladium catalyst; protecting group strategy is crucial for success. |
| Arylpropionamide Intermediates | Epoxide Opening & Amide Coupling | Variable (step-dependent) | High (chiral purity is key) | Requires access to enantiomerically pure starting materials or chiral resolution steps. |
| Aminocyclopentanol Intermediates | Buchwald-Hartwig Amination | Good to Excellent | High | Relies on specialized palladium catalysts and ligands (e.g., Xantphos).[12] |
Expert Insights and Conclusion
Causality in Experimental Choices:
-
Catalyst Selection: The choice between a Suzuki coupling (for intermediates like this compound) and a Buchwald-Hartwig amination (for LY305) is dictated by the desired bond formation (C-C vs. C-N). Both are powerful, but the latter is specifically tailored for creating the aryl-amine linkage central to many SARM structures.
-
Protecting Groups: The use of the tetrahydropyran (THP) group in the synthesis of this compound is a classic and effective strategy.[5] It is stable to the basic conditions of the Suzuki coupling but is readily cleaved under mild acidic conditions, ensuring the integrity of the final intermediate.
-
Stereochemistry: For SARMs like Enobosarm, establishing the correct stereocenter is non-negotiable for achieving high-affinity binding to the androgen receptor.[15] This necessitates synthetic routes that begin with chiral building blocks or incorporate efficient chiral separations, adding complexity compared to the synthesis of achiral intermediates.
Trustworthiness and Self-Validation:
The protocols described for the synthesis of this compound are self-validating through clear, quantifiable outcomes. High reported yields (92-96%) and exceptional purity levels (99.7-99.8% by HPLC) provide a reliable benchmark for process validation and quality control in a research or manufacturing setting.[5][7]
Final Assessment:
This compound stands out as a highly efficient and versatile intermediate for a specific class of pyrazole-containing androgen receptor modulators. Its synthesis is well-documented, robust, and produces material of very high purity.
In comparison, intermediates for other SARM classes, such as the arylpropionamides, present different challenges, primarily centered on stereochemical control. While reactions like the Buchwald-Hartwig amination offer elegant solutions for C-N bond formation, the availability and cost of the required chiral precursors and specialized catalysts must be considered.
Ultimately, the "best" intermediate is context-dependent, defined by the target SARM's structure, the desired scale of synthesis, and the available resources. However, for constructing pyrazole-based SARMs, this compound represents a benchmark in terms of synthetic efficiency and product quality.
References
- 1. [PDF] Novel Protective Group Synthesis of Androgen Receptor Modulators with Steroidal and Nonsteroidal Scaffolds | Semantic Scholar [semanticscholar.org]
- 2. Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. This compound | 1297537-37-1 [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. Optimizing Ligand Efficiency of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enobosarm - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and In Vitro Metabolic Profiling of the Selective Androgen Receptor Modulator (SARM) LY305 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile: A Transdermal Selective Androgen Receptor Modulator (SARM) for Muscle Atrophy (Journal Article) | OSTI.GOV [osti.gov]
- 15. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Privileged Framework in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships of Pyrazole-Based Inhibitors
For researchers, medicinal chemists, and professionals in drug development, the pyrazole nucleus represents a cornerstone in the design of potent and selective therapeutic agents. This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, is a "privileged scaffold" found in numerous FDA-approved drugs, owed to its versatile chemical nature and ability to engage in various biological interactions.[1] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazole-based inhibitors, focusing on key therapeutic targets. We will delve into the causal relationships behind experimental design, present detailed protocols for crucial assays, and visualize the intricate signaling pathways these inhibitors modulate.
The Versatile Pyrazole Core: A Foundation for Potency and Selectivity
The pyrazole ring's utility in drug design stems from its unique physicochemical properties. It can act as both a hydrogen bond donor and acceptor, is metabolically stable, and its substituents can be readily modified to fine-tune potency, selectivity, and pharmacokinetic profiles.[1] The arrangement of substituents around the pyrazole core dictates the inhibitor's affinity and specificity for its target.
Comparative SAR of Pyrazole-Based Kinase Inhibitors: Targeting the Engines of Cellular Proliferation
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[2] Pyrazole-based compounds have emerged as a rich source of potent kinase inhibitors.
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
EGFR and VEGFR are key drivers of tumor growth and angiogenesis. The SAR of pyrazole-based inhibitors targeting these receptors often revolves around the substituents at the N1, C3, and C4 positions of the pyrazole ring.
A common strategy involves a 1,3,4-trisubstituted pyrazole core. For instance, a series of 1,3,4-triarylpyrazoles has been investigated, with variations in the heterocyclic rings attached to the core.[3]
Key SAR Insights for Pyrazole-Based EGFR/VEGFR Inhibitors:
-
N1-Substitution: Large, hydrophobic groups at the N1 position often enhance potency. For example, a phenyl or substituted phenyl group is frequently observed in potent inhibitors.
-
C3-Substitution: This position often accommodates groups that interact with the hinge region of the kinase. Aryl or heteroaryl moieties are common.
-
C4-Substitution: Modifications at this position can influence selectivity and physicochemical properties. Small alkyl or cyano groups are often found here.
Comparative Inhibitory Activity of Pyrazole-Based Kinase Inhibitors:
| Compound ID | R1 (N1-position) | R3 (C3-position) | R4 (C4-position) | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| Afuresertib | Complex Heterocycle | Aryl | H | Akt1 | 0.08 (Ki) | HCT116 (colon) | 0.95 | [2] |
| Compound 2 | Complex Heterocycle | Aryl | H | Akt1 | 1.3 | HCT116 (colon) | 0.95 | [2] |
| Compound 6 | Aryl | Aryl | Nitro | Aurora A | 160 | HCT116 (colon) | 0.39 | [2] |
| Compound 7 | Aryl | Benzimidazole | H | Aurora A/B | 28.9/2.2 | A549 (lung) | 0.487 | [2] |
| Compound 22 | Cyclobutyl | Biphenyl | H | CDK2 | - | UO-31 (renal) | 0.247 | [2] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Target kinase enzyme
-
Kinase-specific substrate peptide
-
ATP
-
MgCl₂
-
Reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 50 µg/mL heparin)
-
Test pyrazole compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazole-based test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells.
-
Enzyme Addition: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.
-
Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be near the Km value for the specific kinase.
-
Incubation: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
ADP Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
Signaling Pathway Visualization: Inhibition of EGFR Signaling
Caption: Inhibition of the EGFR signaling cascade by pyrazole compounds.
Comparative SAR of Pyrazole-Based Cyclooxygenase-2 (COX-2) Inhibitors: A Focus on Anti-inflammatory Action
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins.[4] The discovery of two isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation), paved the way for the development of selective COX-2 inhibitors with reduced gastrointestinal side effects compared to non-selective NSAIDs.[4] The pyrazole scaffold is the core of the well-known COX-2 inhibitor, Celecoxib.
The SAR of pyrazole-based COX-2 inhibitors is well-established, with the 1,5-diarylpyrazole scaffold being a key pharmacophore.
Key SAR Insights for Pyrazole-Based COX-2 Inhibitors:
-
1,5-Diaryl Substitution: Two aryl rings at positions 1 and 5 are crucial for activity. The nature and substitution pattern of these rings significantly impact potency and selectivity.
-
C3-Substitution: A trifluoromethyl (-CF3) group at the C3 position, as seen in Celecoxib, is beneficial for activity.
-
N1-Aryl Ring: A p-sulfonamide or a similar hydrogen bond donor group on the N1-phenyl ring is essential for selective binding to the COX-2 active site. This group interacts with a specific side pocket present in COX-2 but not in COX-1.[4]
Comparative Inhibitory Activity of Pyrazole-Based COX-2 Inhibitors:
| Compound ID | R1 (N1-Aryl Group) | R5 (C5-Aryl Group) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 4-Sulfonamidophenyl | 4-Methylphenyl | >100 | 0.04 | >2500 | [5] |
| Compound 5f | 4-Sulfonamidophenyl | 3,4,5-Trimethoxyphenyl | 14.34 | 1.50 | 9.56 | [5] |
| Compound 6f | 4-Sulfonamidophenyl | 3,4,5-Trimethoxyphenyl | 9.56 | 1.15 | 8.31 | [5] |
| Compound 11 | 4-Sulfonamidophenyl | Substituted Phenyl | - | 0.043 | - | [6] |
| Compound 12 | 4-Sulfonamidophenyl | Substituted Phenyl | - | 0.049 | - | [6] |
| Compound 15 | 4-Sulfonamidophenyl | Substituted Phenyl | - | 0.045 | - | [6] |
Experimental Protocol: In Vitro COX Inhibition Assay (Enzyme Immunoassay)
This assay measures the amount of prostaglandin E2 (PGE2) produced by the COX enzyme.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test pyrazole compounds and reference inhibitors (e.g., Celecoxib, Indomethacin) dissolved in DMSO
-
PGE2 Enzyme Immunoassay (EIA) Kit (e.g., Cayman Chemical)
-
96-well plates
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.
-
Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme. Add various concentrations of the test pyrazole compounds, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced using the EIA kit according to the manufacturer's protocol. This typically involves a competitive binding assay where the amount of PGE2 produced is inversely proportional to the signal generated.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]
Signaling Pathway Visualization: Prostaglandin Synthesis and COX Inhibition
Caption: Inhibition of the COX-2 pathway by pyrazole-based inhibitors.
Comparative SAR of Pyrazole-Based Metalloproteinase Inhibitors: A Newer Frontier
Metallo-β-lactamases (MBLs) are a class of bacterial enzymes that confer resistance to β-lactam antibiotics, posing a significant threat to public health. The development of MBL inhibitors is a critical area of research. While the exploration of pyrazole-based MBL inhibitors is less mature compared to kinase and COX inhibitors, the pyrazole scaffold holds promise for designing novel inhibitors.
Recent studies have explored pyrazole-based compounds as inhibitors of other metalloproteinases, such as meprins α and β, which are involved in various pathological processes. These studies provide valuable insights into the SAR of pyrazole-based metalloproteinase inhibitors.
Key SAR Insights for Pyrazole-Based Meprin Inhibitors:
-
3,5-Diphenylpyrazole Scaffold: This core structure has shown high potency against meprin α.
-
Hydroxamic Acid Moiety: Many potent metalloproteinase inhibitors incorporate a hydroxamic acid group as a zinc-chelating moiety.
-
N-Substitution: Substitution at the N1 position of the pyrazole ring can modulate activity and selectivity. For instance, the introduction of lipophilic groups can sometimes decrease activity, while acidic carboxyphenyl residues can increase inhibition of meprin β.
Comparative Inhibitory Activity of Pyrazole-Based Meprin Inhibitors:
| Compound ID | R1 (N1-position) | R3 (C3-position) | R5 (C5-position) | Meprin α Ki (app) (nM) | Meprin β Ki (app) (nM) | Reference |
| 7a | H | Phenyl | Phenyl | 1.8 | 24 | |
| 21a | Methyl | Phenyl | Phenyl | 11 | 96 | |
| 21b | Phenyl | Phenyl | Phenyl | 7.6 | 130 | |
| 21c | 3-Carboxyphenyl | Phenyl | Phenyl | 12 | 43 | |
| 21e | Benzyl | Phenyl | Phenyl | 2.5 | 45 |
Experimental Protocol: Metallo-β-Lactamase Inhibition Assay (Spectrophotometric)
This assay monitors the hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin.
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-2)
-
Nitrocefin (substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl₂)
-
Test pyrazole compounds dissolved in DMSO
-
96-well plates
-
Spectrophotometer
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer and a fixed concentration of the MBL enzyme.
-
Inhibitor Addition: Add serial dilutions of the test pyrazole compounds to the wells. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period at a controlled temperature (e.g., 25-37°C).
-
Reaction Initiation: Initiate the reaction by adding the nitrocefin substrate.
-
Absorbance Measurement: Monitor the rate of nitrocefin hydrolysis by measuring the increase in absorbance at 490-492 nm over time.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. The percentage of enzyme inhibition is calculated relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. For determination of the inhibition constant (Ki), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations, and the data are fitted to appropriate enzyme inhibition models.
Workflow Visualization: MBL Inhibition Assay
Caption: General workflow for an in vitro MBL inhibition assay.
Conclusion and Future Directions
The pyrazole scaffold continues to be a remarkably fruitful starting point for the design of novel inhibitors targeting a wide array of enzymes. The structure-activity relationships highlighted in this guide for kinase, COX, and metalloproteinase inhibitors underscore the importance of systematic structural modifications to achieve high potency and selectivity. The detailed experimental protocols provided serve as a practical resource for researchers in the field.
Future research will undoubtedly focus on exploring new chemical space around the pyrazole core to identify inhibitors for emerging drug targets. A deeper understanding of the structural biology of pyrazole-inhibitor-target interactions, aided by computational modeling and X-ray crystallography, will be crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
in vivo efficacy studies of drugs derived from 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile
The 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile scaffold represents a privileged structure in modern medicinal chemistry. Its inherent properties make it an ideal starting point for the development of targeted therapeutics, particularly kinase inhibitors.[1] While specific public domain data on the in vivo efficacy of direct derivatives of this exact benzonitrile is limited, the broader class of drugs containing the core pyrazole motif has demonstrated significant clinical success. This guide will delve into the in vivo efficacy of a prominent pyrazole-containing drug, the Janus kinase (JAK) inhibitor Ruxolitinib, and compare its performance with a different class of kinase inhibitors, mTOR inhibitors, which also feature heterocyclic cores and are relevant in similar therapeutic areas.
Ruxolitinib: A Case Study in JAK Inhibition
Ruxolitinib is a potent and selective inhibitor of Janus kinases JAK1 and JAK2, enzymes that play a crucial role in the signaling of multiple cytokines and growth factors involved in hematopoiesis and immune function.[2] Dysregulation of the JAK/STAT pathway is a key driver in various myeloproliferative neoplasms (MPNs) and inflammatory diseases.[3]
In Vivo Efficacy in Hematological Malignancies
A significant body of preclinical work has demonstrated the in vivo anti-tumor efficacy of ruxolitinib. In xenograft models of T-cell acute lymphoblastic leukemia (T-ALL), ruxolitinib has shown significant anti-tumor activity.[2] One study highlighted that while a JAK1/2 inhibitor exhibited modest single-agent in vivo efficacy against JAK-mutated acute lymphoblastic leukemia xenografts, it did show evidence of target inhibition.[4] Another study demonstrated that the combination of a RAS inhibitor with ruxolitinib reduced leukocytosis and improved liver architecture in a mouse model of MPN.[5]
Experimental Protocol: T-ALL Xenograft Model
A standard protocol to assess the in vivo efficacy of a JAK inhibitor like ruxolitinib in a T-ALL model is as follows:
-
Cell Culture: Human T-ALL cell lines with activating JAK mutations are cultured under standard conditions.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID) are sublethally irradiated.
-
Xenograft Implantation: A suspension of T-ALL cells is injected intravenously or subcutaneously into the mice.
-
Drug Administration: Once tumors are established (for subcutaneous models) or leukemia is detectable in peripheral blood, mice are randomized into treatment and vehicle control groups. Ruxolitinib is typically administered orally.
-
Monitoring: Tumor volume (for subcutaneous models) and leukemia progression (e.g., by flow cytometry of peripheral blood) are monitored regularly. Animal weight and general health are also observed.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tissues (e.g., tumor, spleen, bone marrow) are collected for further analysis, such as immunohistochemistry or Western blotting to assess target engagement.
Caption: Workflow for a T-ALL xenograft study.
Comparative Analysis: mTORC1/2 Inhibitors
To provide a broader context for the in vivo efficacy of pyrazole-based inhibitors, we will now examine a different class of kinase inhibitors targeting the mammalian target of rapamycin (mTOR). mTOR is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, and is a central regulator of cell growth, proliferation, and survival.[6]
In Vivo Efficacy of Dual mTORC1/2 Inhibitors
Dual mTORC1/2 inhibitors, such as AZD8055, have demonstrated potent anti-tumor activity in various preclinical models. For instance, in a metastatic pheochromocytoma model using athymic nude mice, AZD8055 significantly reduced the tumor burden.[7] Similarly, in xenograft models of adult T-cell leukemia, AZD8055 more significantly inhibited tumor growth compared to the mTORC1 inhibitor everolimus.[8] This enhanced efficacy is attributed to the dual inhibition of both mTORC1 and mTORC2, leading to a more complete blockade of the PI3K/Akt/mTOR signaling pathway.[8][9]
Experimental Protocol: Pheochromocytoma Xenograft Model
-
Cell Culture: Pheochromocytoma cell lines are cultured in appropriate media.
-
Animal Model: Female athymic nude mice are used.
-
Xenograft Implantation: Cells are injected subcutaneously into the flank of the mice.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized and treated with the mTOR inhibitor (e.g., AZD8055) or vehicle control, typically via oral gavage.
-
Monitoring: Tumor volume is measured regularly with calipers.
Data Summary: A Comparative Overview
| Drug Class | Example Drug | Target(s) | Animal Model | Key In Vivo Efficacy Metric | Reference |
| JAK Inhibitor | Ruxolitinib | JAK1, JAK2 | T-ALL Xenograft | Reduced leukemia progression | [2] |
| JAK Inhibitor | Ruxolitinib | MPN Mouse Model | Reduced leukocytosis, improved liver architecture | [5] | |
| mTORC1/2 Inhibitor | AZD8055 | mTORC1, mTORC2 | Pheochromocytoma Xenograft | Significant reduction in tumor burden | [7] |
| mTORC1/2 Inhibitor | AZD8055 | Adult T-cell Leukemia Xenograft | Significant inhibition of tumor growth | [8] |
Signaling Pathway Visualization
The distinct mechanisms of action of JAK and mTOR inhibitors are best understood by visualizing their respective signaling pathways.
Caption: Simplified JAK/STAT signaling pathway.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Conclusion
The pyrazole scaffold is a cornerstone of modern kinase inhibitor design, leading to highly effective drugs like the JAK inhibitor ruxolitinib. The in vivo data for ruxolitinib and its counterparts demonstrate a clear therapeutic potential in various disease models. When compared to other classes of kinase inhibitors, such as the dual mTORC1/2 inhibitors, it becomes evident that targeting critical nodes in dysregulated signaling pathways can lead to significant anti-tumor efficacy. The choice of inhibitor and the design of in vivo studies are paramount to successfully translating promising chemical scaffolds into clinically effective therapeutics. The continued exploration of derivatives of scaffolds like this compound holds significant promise for the future of targeted therapy.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy [frontiersin.org]
- 3. researchopenworld.com [researchopenworld.com]
- 4. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
biological evaluation of novel pyrazole-4-sulfonamide derivatives
A Comprehensive Guide to the Biological Evaluation of Novel Pyrazole-4-Sulfonamide Derivatives for Drug Discovery
In the landscape of medicinal chemistry, the pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands out for its versatile pharmacological activities.[1][2] When coupled with a sulfonamide moiety, this structural motif gives rise to pyrazole-4-sulfonamide derivatives, a class of compounds demonstrating significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4] This guide provides an in-depth comparison of the , offering insights into experimental design, data interpretation, and structure-activity relationships (SAR) to aid researchers in the strategic development of new therapeutic agents.
The Scientific Rationale: Why Pyrazole-4-Sulfonamides?
The pyrazole ring system is a cornerstone in the design of numerous clinically approved drugs, such as the COX-2 inhibitor celecoxib and the anticancer agent crizotinib.[3] Its aromatic nature and ability to participate in various non-covalent interactions make it a privileged scaffold for engaging with biological targets. The sulfonamide group, a key pharmacophore in its own right, is known for its ability to bind to zinc-containing enzymes, such as carbonic anhydrases, and to mimic the transition state of enzymatic reactions.[3][4] The strategic combination of these two moieties in a pyrazole-4-sulfonamide framework has led to the development of potent and selective inhibitors of various enzymes and cellular processes.
This guide will focus on the biological evaluation of these derivatives in two key areas where they have shown considerable promise: anticancer and enzyme inhibitory activities.
Part 1: Anticancer Activity Evaluation
The antiproliferative properties of pyrazole-4-sulfonamide derivatives have been extensively investigated against various cancer cell lines. A typical evaluation workflow involves a tiered approach, starting with in vitro screening and progressing to more complex cellular and mechanistic assays.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for anticancer evaluation of pyrazole-4-sulfonamide derivatives.
Detailed Protocol: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.[1][5]
Materials:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well opaque-walled plates
-
Test compounds (pyrazole-4-sulfonamide derivatives) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions as step 1.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve using software like GraphPad Prism.[1]
Comparative Data on Anticancer Activity
| Compound Series | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 3,5-dimethyl-1H-pyrazole-4-sulfonamides | U937 (Human leukemia) | Varies by derivative | Mitomycin C | - | [1][5] |
| Pyrazolo[3,4-d]pyrimidin-4-ones | MCF-7 (Breast cancer) | 11 - >50 | Doxorubicin | 4.5 | [7] |
| Pyrazole-benzenesulfonamides | OSCC (Oral squamous cell carcinoma) | Potent activity reported | - | - | [8] |
| Thiazole-pyrazoles with sulfonamide | MCF-7 (Breast cancer) | 14.2 - 19.2 | Doxorubicin | - | [6] |
The data indicates that the anticancer potency of pyrazole-4-sulfonamide derivatives is highly dependent on the specific substitutions on the pyrazole and sulfonamide moieties. For instance, certain pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown potent activity against the MCF-7 breast cancer cell line.[7]
Part 2: Enzyme Inhibition Evaluation
Pyrazole-4-sulfonamides have emerged as potent inhibitors of several key enzymes implicated in disease, including carbonic anhydrases (CAs) and cyclooxygenases (COXs).
Targeting Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[9] Certain isoforms, such as CA IX and XII, are overexpressed in various tumors and are associated with tumor progression and metastasis, making them attractive anticancer targets.[3][9]
Experimental Workflow for CA Inhibition Assay
Caption: Workflow for carbonic anhydrase inhibition evaluation.
Detailed Protocol: Stopped-Flow CO2 Hydrase Assay
This is a standard method to measure the catalytic activity of CAs by monitoring the pH change resulting from the enzyme-catalyzed hydration of CO2.[3]
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Stopped-flow spectrophotometer
-
CO2-saturated water
-
Buffer solution (e.g., TRIS or HEPES)
-
pH indicator (e.g., 4-nitrophenol)
-
Test compounds (pyrazole-4-sulfonamide derivatives)
-
Standard inhibitor (e.g., Acetazolamide)
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the CA isoforms and serial dilutions of the test compounds and the standard inhibitor.
-
Reaction Setup: The stopped-flow instrument rapidly mixes two solutions. Syringe A contains the enzyme solution with the pH indicator and the test compound. Syringe B contains the CO2-saturated solution.
-
Measurement: The reaction is initiated upon mixing, and the decrease in pH is monitored by the change in absorbance of the pH indicator over time. The initial rates of the reaction are recorded.
-
Data Analysis: The enzyme activity is calculated from the initial rates. The percentage of inhibition is determined for each compound concentration. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation.
Comparative Data on Carbonic Anhydrase Inhibition
| Compound Series | Target Isoform | IC50 / Ki | Standard | IC50 / Ki | Reference |
| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I, hCA II, hCA IX, hCA XII | Varies by derivative | Acetazolamide | - | [3] |
| Pyrazole-based benzenesulfonamides | hCA II, hCA IX, hCA XII | Submicromolar IC50s reported | Acetazolamide | - | [9] |
| Sulfonamide-bearing pyrazolones | hCA I, hCA II | Ki values in nM range | - | - | [10] |
The data highlights that pyrazole-4-sulfonamide derivatives can be potent inhibitors of various CA isoforms. The selectivity for tumor-associated isoforms (hCA IX and XII) over the ubiquitous cytosolic isoforms (hCA I and II) is a critical parameter for developing anticancer agents with a favorable safety profile.[3][9]
Targeting Other Enzymes
The versatility of the pyrazole-4-sulfonamide scaffold allows for the targeting of other enzyme classes as well:
-
Dual COX-2/5-LOX Inhibition: Certain derivatives have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), offering a promising strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[11][12]
-
Acetohydroxy Acid Synthase (AHAS) Inhibition: Novel pyrazole sulfonamides have been evaluated as potential inhibitors of AHAS, an enzyme that is a key target for herbicides.[13][14]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole-4-sulfonamide derivatives is profoundly influenced by the nature and position of substituents on the pyrazole ring and the sulfonamide nitrogen.
-
Substituents on the Pyrazole Ring: The presence of different groups at the N1, C3, and C5 positions of the pyrazole ring can modulate the compound's potency and selectivity. For instance, methylation at the N1 position has been explored in several studies.[1][2]
-
Substituents on the Sulfonamide Nitrogen: The group attached to the sulfonamide nitrogen plays a crucial role in interacting with the target protein. Aromatic and heteroaromatic substituents have been shown to be beneficial for activity.[1][2]
-
Linker between Pyrazole and Sulfonamide: While the focus is on pyrazole-4-sulfonamides, the nature of the linkage between the pyrazole and sulfonamide moieties can also impact activity.[3]
Molecular docking studies are often employed to rationalize the observed SAR and to guide the design of more potent and selective derivatives.[11][13][14]
Conclusion
The is a multifaceted process that requires a combination of in vitro, cellular, and in silico methods. This guide has provided a framework for conducting these evaluations, with a focus on anticancer and enzyme inhibitory activities. By systematically assessing the potency, selectivity, and mechanism of action of these compounds, and by carefully analyzing their structure-activity relationships, researchers can unlock the full therapeutic potential of this versatile chemical scaffold. The continued exploration of pyrazole-4-sulfonamides holds great promise for the discovery of next-generation drugs to address unmet medical needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. | Semantic Scholar [semanticscholar.org]
- 13. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors [jstage.jst.go.jp]
- 14. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Pyrazole-Based Analogs for Cyclin-Dependent Kinase 2 (CDK2) Inhibition: A Guide for Drug Development Professionals
Introduction: The Critical Role of CDK2 in Oncology
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine protein kinase that plays a pivotal role in cell cycle regulation, particularly during the transition from the G1 to the S phase.[1] Its activity, tightly controlled by binding to regulatory proteins called cyclins, specifically cyclin E and cyclin A, is essential for the initiation of DNA replication.[1] Dysregulation of CDK2 activity is a hallmark of many cancers, where its overexpression or the overexpression of its cyclin partners, like cyclin E, leads to uncontrolled cell proliferation.[1][2] This dependency of tumor cells on CDK2 makes it a compelling therapeutic target for the development of novel anticancer agents.[1][3][4][5] While initially, the role of CDK2 in tumorigenesis was debated, emerging evidence strongly suggests that selective CDK2 inhibition can provide therapeutic benefits against certain tumors.[5][6]
The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with demonstrated anti-cancer activity.[7][8] This guide provides a comprehensive comparative analysis of a series of novel pyrazole-based analogs designed as CDK2 inhibitors, offering insights into their potency, selectivity, and cellular effects to aid researchers in the selection and development of promising drug candidates.
The Pyrazole Analogs: A New Frontier in CDK2 Inhibition
Recent research has led to the design and synthesis of several series of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives with the potential to inhibit CDK2.[9][10][11] For the purpose of this guide, we will focus on a comparative analysis of representative compounds from these series, designated here as Analog A, Analog B, and Analog C, which have shown significant inhibitory activity against the CDK2/cyclin A2 enzyme complex.[9][10] These analogs were selected based on their potent enzymatic inhibition and promising anti-proliferative effects against various cancer cell lines.
Visualizing the CDK2 Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of CDK2 in the G1/S phase transition and the mechanism by which pyrazole-based inhibitors exert their effects.
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. bioengineer.org [bioengineer.org]
- 3. Targeting CDK2 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK2 inhibition may have potential for treating lung and other cancers | Frederick National Laboratory [frederick.cancer.gov]
- 5. Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we conduct it. The proper management and disposal of chemical reagents like 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile (CAS No. 1297537-37-1) is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific excellence. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory frameworks.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a heterocyclic compound containing chlorine and a nitrile group. While comprehensive toxicological data is not always available for specialized research chemicals, the available Safety Data Sheets (SDS) and the compound's structure necessitate a cautious approach.[1][2][3] The primary hazards are summarized below.
| Hazard Class | GHS Hazard Statement | Causality and Implication |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[2][4] | Ingestion can lead to significant adverse health effects. This underscores the need to prevent any mouth contact and practice strict hygiene. |
| Skin Irritation | H315: Causes skin irritation[2][4] | Direct contact can cause inflammation, redness, or discomfort. This necessitates the use of appropriate chemical-resistant gloves. |
| Eye Irritation | H319: Causes serious eye irritation[2] | The compound can cause significant, potentially damaging, irritation upon contact with the eyes. Chemical splash goggles or a face shield are mandatory. |
| Respiratory Irritation | H335: May cause respiratory irritation[2][4] | Inhalation of the solid as a dust or of any vapors may irritate the respiratory tract. All handling should occur in a well-ventilated area, preferably a chemical fume hood.[1] |
| Environmental Hazard | (Potential) Harmful to aquatic life[5] | As with many complex organic molecules, especially halogenated ones, release into the environment must be avoided to prevent harm to ecosystems.[6][7] |
The chemical structure, incorporating a chlorinated aromatic ring and a pyrazole heterocycle, suggests that combustion may produce hazardous byproducts like nitrogen oxides (NOx) and hydrogen chloride gas.[1][3] This is a critical factor in determining the appropriate final disposal method.
The Regulatory Imperative: Your "Cradle-to-Grave" Responsibility
In the United States, the management and disposal of hazardous chemical waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] As the generator of the waste, your laboratory is legally responsible for its safe management from "cradle-to-grave"—from the moment it is deemed waste until its final, verified destruction.[9]
This compound should be treated as a hazardous waste. This classification mandates that it cannot be disposed of in standard trash or down the drain.[10] Doing so would violate federal and local regulations and pose a significant risk to public health and the environment.[6]
Standard Operating Protocol for Disposal
The following step-by-step protocol ensures a safe, compliant, and self-validating system for the disposal of this compound and materials contaminated with it.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks identified in the hazard assessment.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[11]
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are required.[11] A face shield may be necessary if there is a splash risk.
-
Skin and Body Protection: A laboratory coat is mandatory. Ensure it is fully buttoned.
-
Respiratory Protection: All waste handling and consolidation should be performed in a certified chemical fume hood to prevent inhalation of dust.[1]
Step 2: Waste Segregation and Classification
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure the waste is handled correctly by the disposal facility.
-
Designate as Hazardous: Classify all this compound waste as hazardous chemical waste.[10]
-
Isolate the Waste Stream: Do not mix this waste with other chemical waste streams (e.g., non-halogenated solvents, acids, bases) unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[5] This is particularly important due to its chlorinated nature.
Step 3: Containerization and Labeling
The waste container is the primary means of containment. Its selection and labeling must be precise.
-
Container Selection: Use a sealable, chemically compatible container that is in good condition. For solid waste, a high-density polyethylene (HDPE) wide-mouth bottle is suitable. For contaminated solutions, use a compatible solvent waste container.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "HAZARDOUS WASTE "[10]
-
The full chemical name: "This compound " and any other constituents in the container with their approximate percentages.
-
The appropriate hazard warnings (e.g., "Harmful," "Irritant").[5]
-
The date accumulation started and the name of the principal investigator or laboratory.
-
Step 4: On-Site Accumulation and Storage
Waste must be stored safely in a designated area while awaiting pickup.
-
Secure Storage: Keep the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[5][10]
-
Ventilation and Segregation: This area should be well-ventilated and away from sources of ignition or incompatible materials.[10]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 5: Arranging for Professional Disposal
The final disposal of this compound must be handled by professionals.
-
Contact EHS: Follow your institution's established procedures for requesting a hazardous waste pickup from your EHS or equivalent department.
-
Licensed Disposal Vendor: The waste will be collected and transported by a licensed professional waste disposal company.[1][2]
-
Recommended Disposal Method: The most appropriate disposal method for chlorinated, nitrogen-containing organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (like HCl).[1][5]
Spill Management
In the event of a spill, immediate and correct action is critical.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues.
-
Ensure Ventilation: Work within a fume hood if possible or ensure the area is well-ventilated.[1]
-
Contain the Spill: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to contain the spill.[1]
-
Collect and Containerize: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[1] Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department according to your institution's policy.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By adhering to these procedures, you ensure not only your own safety and that of your colleagues but also maintain the highest standards of environmental compliance and scientific integrity.
References
- 1. capotchem.cn [capotchem.cn]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. This compound | 1297537-37-1 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ijiemr.org [ijiemr.org]
- 8. epa.gov [epa.gov]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. benchchem.com [benchchem.com]
- 11. bio.vu.nl [bio.vu.nl]
Definitive Guide to Personal Protective Equipment for Handling 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile
As a Senior Application Scientist, my foremost priority is to ensure that innovative research is conducted under the safest possible conditions. The compound 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile is a valuable intermediate in synthetic chemistry, particularly in the development of novel therapeutics[1][2]. However, its chemical properties necessitate a rigorous and well-understood safety protocol to mitigate risks. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety data and best laboratory practices. Our objective is to empower you, our scientific colleagues, with the knowledge to operate safely and effectively.
Foundational Hazard Analysis: Understanding the Risks
Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our safety procedures. The chemical, physical, and toxicological properties of this compound have not been exhaustively investigated, underscoring the need for a cautious approach[3].
Table 1: GHS Hazard Classification [4][5]
| Hazard Class | GHS Code | Description |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
These classifications are not merely administrative; they are directives for our personal protective equipment (PPE) selection and handling methodologies.
-
H302 (Harmful if swallowed): Dictates that we must prevent ingestion through contamination of hands, surfaces, or the general lab environment.
-
H315 & H319 (Skin and Eye Irritation): Mandates the use of robust barriers for hands, body, and eyes to prevent direct contact.
-
H335 (Respiratory Irritation): Requires stringent controls to prevent the inhalation of the compound, which is typically a solid powder and can become aerosolized[3].
Core Protective Measures: Your Personal Protective Equipment (PPE) Mandate
Based on the hazard analysis, a multi-layered PPE strategy is required. Each component is critical for comprehensive protection.
Table 2: Required PPE for Handling this compound
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye & Face | Chemical safety goggles and a face shield. | Goggles provide a seal against dust and splashes (H319)[6]. A face shield offers a secondary layer of protection for the entire face[7]. |
| Hand | Chemical-resistant nitrile gloves (minimum 4 mil thickness). | Protects against direct skin contact and irritation (H315). Gloves must be inspected before use and changed frequently[4][8]. |
| Body | Full-length lab coat or chemical-resistant coveralls. | Prevents contamination of personal clothing and skin (H315)[1][6]. |
| Respiratory | Work within a certified chemical fume hood. | Mitigates the risk of inhaling aerosolized powder, which can cause respiratory irritation (H335)[3][8]. |
Operational Blueprint: Step-by-Step Handling Protocol
The following protocol outlines a standard procedure for weighing and transferring this compound. This workflow is designed to be a self-validating system, minimizing exposure at every step.
Phase 1: Preparation
-
Designated Area: Confirm that the chemical fume hood is certified and functioning correctly. Ensure the work area is clean and uncluttered.
-
Assemble Materials: Place all necessary equipment (spatula, weigh boats, containers, etc.) inside the fume hood before introducing the chemical.
-
Don PPE: Put on your lab coat, followed by chemical safety goggles and a face shield. Finally, don your nitrile gloves, ensuring they overlap the cuffs of your lab coat.
Phase 2: Chemical Handling
-
Container Handling: Carefully open the container of this compound inside the fume hood to avoid generating dust.
-
Weighing & Transfer: Use a clean spatula to slowly transfer the required amount of the solid onto a tared weigh boat. Avoid any rapid movements that could aerosolize the powder.
-
Secure & Transport: Once the desired amount is weighed, securely close the primary container. If moving the weighed sample, ensure it is in a sealed and stable secondary container.
Phase 3: Decontamination & Disposal
-
Clean-Up: Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent.
-
Waste Segregation: All disposable items, including used gloves, weigh boats, and contaminated paper towels, are to be considered hazardous waste. Place them immediately into a designated, clearly labeled hazardous waste container[8].
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination. First, remove gloves (using the proper technique to avoid touching the outer surface), then the face shield, lab coat, and finally, the safety goggles[8].
-
Personal Hygiene: Wash hands thoroughly with soap and water after completing the procedure[5].
The following diagram illustrates this essential safety workflow.
Caption: Workflow for Safe Handling of this compound.
Emergency Response and Disposal Plan
Even with meticulous planning, accidental exposures can occur. Immediate and correct action is vital.
Table 3: First Aid Measures [4]
| Exposure Route | Immediate Action |
|---|---|
| Inhalation | Move the individual to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing[3][9]. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do[4][9]. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person[3]. Seek immediate medical attention. |
Disposal Protocol
All waste contaminated with this compound must be treated as hazardous.
-
Solid Waste: Collect all contaminated solids (e.g., unused chemical, gloves, weigh boats) in a sealed, labeled container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a designated, labeled hazardous liquid waste container.
-
Consult EHS: Do not dispose of this material down the drain[4]. Adhere strictly to your institution's Environmental Health and Safety (EHS) guidelines and local regulations for chemical waste disposal[9].
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their invaluable work.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 1297537-37-1 [chemicalbook.com]
- 3. capotchem.cn [capotchem.cn]
- 4. aaronchem.com [aaronchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. trimaco.com [trimaco.com]
- 7. epa.gov [epa.gov]
- 8. benchchem.com [benchchem.com]
- 9. combi-blocks.com [combi-blocks.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
